Product packaging for Methyl 4-methoxybutanoate(Cat. No.:CAS No. 29006-01-7)

Methyl 4-methoxybutanoate

Cat. No.: B1268158
CAS No.: 29006-01-7
M. Wt: 132.16 g/mol
InChI Key: VHDGWXQBVWAMJA-UHFFFAOYSA-N
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Description

Methyl 4-methoxybutanoate is a natural product found in Peristeria elata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1268158 Methyl 4-methoxybutanoate CAS No. 29006-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDGWXQBVWAMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337383
Record name Methyl 4-methoxybutanoate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29006-01-7
Record name Butanoic acid, 4-methoxy-, methyl ester
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Record name Methyl 4-methoxybutanoate
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Record name Butanoic acid, 4-methoxy-, methyl ester
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Foundational & Exploratory

Methyl 4-methoxybutanoate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 29006-01-7[1]

This technical guide provides a comprehensive overview of methyl 4-methoxybutanoate, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [2]
Boiling Point 162-164 °C at 767 mmHg[2]
Density 0.969 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.408[2]
Kovats Retention Index 934.5 (semi-standard non-polar)[1]

Safety Information

This compound is a flammable liquid and requires appropriate handling and storage.

HazardClassificationPrecautionary Statements
GHS Classification Flammable Liquid, Category 3H226: Flammable liquid and vapor
Signal Word Warning
Pictogram GHS02 (Flame)
Flash Point 54 °C (129.2 °F) - closed cup[2]
Personal Protective Equipment Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter[2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of γ-butyrolactone with methanol.

Experimental Protocol

Materials:

  • γ-butyrolactone

  • Methanol

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add γ-butyrolactone and methanol.

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation to yield the pure product.

Synthesis_Workflow Synthesis Workflow for this compound reagents γ-butyrolactone, Methanol, Concentrated Sulfuric Acid reaction Acid-Catalyzed Esterification (Reflux) reagents->reaction workup Neutralization and Extraction (Ethyl Acetate, NaHCO₃) reaction->workup purification Fractional Distillation workup->purification product Pure this compound purification->product

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of the volatile this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or as an alternative to GC, reverse-phase HPLC can be employed.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent such as methanol or acetonitrile.

  • Detector: UV detector (if the compound or impurities have a chromophore) or a refractive index detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

  • ¹H NMR: Expected signals include a singlet for the methoxy protons, a singlet for the methyl ester protons, and two triplets for the methylene protons of the butanoate chain.

  • ¹³C NMR: Distinct signals for the carbonyl carbon, the two ether carbons, and the three methyl carbons are expected.

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the direct application of this compound in drug development or its involvement in specific biological signaling pathways. One study identified a structurally different compound, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate, as being involved in the proliferation arrest of a non-small cell lung carcinoma cell line[3]. However, this finding is not directly transferable to this compound. Its primary role appears to be that of a chemical intermediate and a building block in organic synthesis. Further research is required to explore any potential biological activity.

References

Methyl 4-methoxybutanoate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-Methoxybutanoate

This guide provides a comprehensive overview of this compound, including its chemical identity according to IUPAC nomenclature, its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also commonly referred to as methyl 4-methoxybutyrate.[1][2]

The chemical structure is defined by the following identifiers:

  • Molecular Formula: C₆H₁₂O₃[1][2]

  • Canonical SMILES: COCCCC(=O)OC[1]

  • InChI: InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3[1]

  • InChIKey: VHDGWXQBVWAMJA-UHFFFAOYSA-N[1]

  • CAS Number: 29006-01-7[1][2]

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 132.16 g/mol [1]
Boiling Point 162-164 °C at 767 mmHg[3]
Density 0.969 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.408[3]

Synthesis of this compound

This section details the experimental protocol for the synthesis of this compound from γ-butyrolactone.

Materials and Equipment
  • γ-butyrolactone

  • Trimethyl orthoformate

  • Concentrated sulfuric acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Round-bottomed flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Experimental Procedure
  • A round-bottomed flask is charged with γ-butyrolactone, trimethyl orthoformate (1.9 equivalents), and methanol (4 mL per gram of γ-butyrolactone).[3]

  • Concentrated sulfuric acid is carefully added to the mixture (1 mL per 10 mL of γ-butyrolactone).[3]

  • The flask is equipped with a condenser and a magnetic stirrer, and the reaction mixture is heated to 60 °C.[3]

  • The mixture is stirred at this temperature for 26 hours.[3]

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.[3]

  • The resulting residue is dissolved in ethyl acetate.[3]

  • The organic solution is washed with a saturated sodium bicarbonate solution until the pH of the aqueous layer is 8.[3]

  • The crude product, a light yellow oil, is purified by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to yield this compound as a colorless oil. The reported yield for this procedure is 80%.[3]

Reaction Pathway Diagram

The following diagram illustrates the synthesis of this compound from γ-butyrolactone.

Synthesis_of_Methyl_4_methoxybutanoate cluster_reactants Reactants GBL γ-Butyrolactone Product This compound GBL->Product 1. Heat (60 °C, 26 h) TMOF Trimethyl Orthoformate TMOF->Product MeOH Methanol MeOH->Product H2SO4 H₂SO₄ (catalyst) H2SO4->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 4-methoxybutanoate, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a workflow visualization.

Chemical Identity and Properties

This compound is an ester with the molecular formula C6H12O3.[1][2] Its IUPAC name is this compound, and it is also known by synonyms such as methyl 4-methoxybutyrate and 4-methoxybutyric acid methyl ester.[1][2] The compound is registered under the CAS number 29006-01-7.[1][2][3]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C6H12O3[1][2]
Molecular Weight 132.16 g/mol [1][4]
Boiling Point 162-164 °C at 767 mmHg[3][4]
Density 0.969 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.408[3][4]
Flash Point 54 °C (129.2 °F) - closed cup[4]
SMILES String COCCCC(=O)OC[1][4]
InChI Key VHDGWXQBVWAMJA-UHFFFAOYSA-N[1][4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of γ-butyrolactone with trimethyl orthoformate in methanol.[3]

Materials:

  • γ-butyrolactone

  • Trimethyl orthoformate

  • Methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • A round-bottomed flask is equipped with a magnetic stirrer and an efficient condenser.

  • γ-butyrolactone, trimethyl orthoformate (1.9 equivalents), and concentrated sulfuric acid (1 mL per 10 mL of γ-butyrolactone) are mixed in methanol (4 mL per gram of γ-butyrolactone).[3]

  • The reaction mixture is heated to 60 °C and stirred for 26 hours.[3]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.[3]

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[3]

  • The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution until the pH reaches 8.[3]

  • The crude product, a light yellow oil, is purified by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to yield this compound as a colorless oil with an approximate yield of 80%.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reactants Mix Reactants: - γ-butyrolactone - Trimethyl orthoformate - Methanol - H₂SO₄ heating Heat at 60°C for 26h with stirring reactants->heating 1 monitoring Monitor Reaction (TLC) heating->monitoring 2 evaporation Solvent Evaporation (Reduced Pressure) extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ (aq) evaporation->extraction 3 distillation Purify by Distillation (163-164°C @ 760 Torr) extraction->distillation 4 product Final Product: This compound distillation->product 5 monitoring->evaporation Reaction Complete

Caption: Workflow for the synthesis of this compound.

References

Physical and chemical properties of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxybutanoate is a carboxylic acid ester with the molecular formula C6H12O3.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and relevant spectral data. The information is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

  • IUPAC Name: this compound[1]

  • Synonyms: Methyl 4-methoxybutyrate, Butanoic acid, 4-methoxy-, methyl ester[1]

  • CAS Number: 29006-01-7[1]

  • Molecular Formula: C6H12O3[1]

  • Molecular Weight: 132.16 g/mol [1]

  • Chemical Structure:

    • SMILES: COCCCC(=O)OC[1]

    • InChI: 1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3[1]

    • InChIKey: VHDGWXQBVWAMJA-UHFFFAOYSA-N[1][2]

Physical Properties

The known physical properties of this compound are summarized in the table below.

PropertyValueReference
Appearance Colorless to light yellow liquid[2]
Boiling Point 162-164 °C at 767 mmHg[2][3]
Density 0.969 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.408[2][3]
Flash Point 54 °C (129.2 °F) - closed cup
LogP 0.6[1]

Chemical Properties and Reactivity

This compound is a flammable liquid.[1] It should be stored in a dry, room temperature environment in a sealed container.[2] As an ester, it is expected to undergo hydrolysis under acidic or basic conditions to yield 4-methoxybutanoic acid and methanol. Further specific reactivity data is not extensively available in the provided search results.

Spectral Data

Access to detailed spectral data such as 1H NMR and IR is available.[1][4]

  • 1H NMR Spectroscopy: Spectra are available from sources such as Sigma-Aldrich Co. LLC.[1][4]

  • Infrared (IR) Spectroscopy: ATR-IR spectra are available, with samples provided by Aldrich.[1]

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

A common method for the synthesis of this compound involves the acid-catalyzed reaction of γ-butyrolactone with methanol and trimethyl orthoformate.[3]

Materials:

  • γ-Butyrolactone

  • Trimethyl orthoformate

  • Methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone, trimethyl orthoformate (1.9 equivalents), and methanol (4 mL per gram of γ-butyrolactone).[3]

  • Carefully add concentrated sulfuric acid (1 mL per 10 mL of γ-butyrolactone).[3]

  • Heat the mixture to 60 °C and stir for 26 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1) and a suitable stain for visualization.[3]

  • Upon completion, remove the solvent by evaporation under reduced pressure.[3]

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.[3]

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Purify the crude product by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to obtain this compound as a colorless oil. The expected yield is around 80%.[3]

Visualizations

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Figure 1: Synthesis and Purification of this compound A Reactants Mixing (γ-Butyrolactone, Trimethyl orthoformate, Methanol, H₂SO₄) B Reaction at 60 °C for 26h A->B Heating and Stirring C Reaction Monitoring (TLC) B->C Sampling C->B Continue Reaction D Solvent Evaporation (Reduced Pressure) C->D Reaction Complete E Workup (Dissolve in Ethyl Acetate, Wash with NaHCO₃) D->E F Purification (Distillation under Reduced Pressure) E->F Crude Product G Pure this compound F->G Yield: ~80%

Caption: Figure 1: Synthesis and Purification of this compound.

Safety Information

This compound is classified as a flammable liquid (GHS Hazard category 3).[1] Appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources, should be taken. Personal protective equipment such as safety goggles, gloves, and a lab coat is recommended.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with a validated synthesis protocol. The compiled data and experimental workflow are intended to support researchers and professionals in their scientific endeavors involving this compound.

References

Spectral Data Analysis of Methyl 4-methoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 4-methoxybutanoate (CAS No: 29006-01-7), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Chemical Structure and Properties

This compound is an ester with the following chemical structure:

CH₃O(CH₂)₃COOCH₃

Molecular Formula: C₆H₁₂O₃ Molecular Weight: 132.16 g/mol IUPAC Name: this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.66s3H-COOCH₃
~3.43t2H-CH₂-O-
~3.32s3H-OCH₃
~2.40t2H-CH₂-COO-
~1.93p2H-CH₂-CH₂-CH₂-

¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~173.8C=O
~72.0-CH₂-O-
~58.6-OCH₃
~51.5-COOCH₃
~30.6-CH₂-COO-
~24.5-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1] The spectrum for this compound was obtained using Attenuated Total Reflectance (ATR).[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
~1120StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

m/zRelative IntensityAssignment
132Moderate[M]⁺ (Molecular Ion)
101High[M - OCH₃]⁺
74HighMcLafferty rearrangement product
59Moderate[COOCH₃]⁺
45High[CH₂OCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: The sample is placed in the spectrometer's magnet. The magnetic field is "locked" using the deuterium signal from the solvent, and the sample is shimmed to achieve a homogeneous magnetic field. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy (ATR Method)
  • Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal. For solid samples, a small amount of the solid is pressed firmly against the crystal.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument measures the absorbance of infrared radiation by the sample at various wavenumbers.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

  • Data Acquisition:

    • Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion.

  • Data Processing: The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the information they provide, as well as a typical experimental workflow.

SpectroscopicAnalysis Spectroscopic Analysis of this compound cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule CH₃O(CH₂)₃COOCH₃ C₆H₁₂O₃ NMR NMR Spectroscopy (¹H & ¹³C) IR IR Spectroscopy Functional Groups MS Mass Spectrometry Molecular Weight & Fragmentation Info_NMR Carbon-Hydrogen Framework Connectivity NMR->Info_NMR Info_IR C=O (Ester) C-O (Ether & Ester) IR->Info_IR Info_MS Molecular Ion (m/z=132) Fragment Ions MS->Info_MS

Spectroscopic techniques and the structural information they provide.

ExperimentalWorkflow General Experimental Workflow for Spectral Analysis Start Start: Pure Sample SamplePrep Sample Preparation (Dissolving/Placing on ATR) Start->SamplePrep NMR_acq NMR Data Acquisition (¹H and ¹³C) SamplePrep->NMR_acq IR_acq IR Data Acquisition (FTIR-ATR) SamplePrep->IR_acq MS_acq MS Data Acquisition (GC-MS) SamplePrep->MS_acq DataProcessing Data Processing (FT, Referencing, etc.) NMR_acq->DataProcessing IR_acq->DataProcessing MS_acq->DataProcessing SpectralInterpretation Spectral Interpretation (Peak Assignment) DataProcessing->SpectralInterpretation StructureElucidation Structure Elucidation / Confirmation SpectralInterpretation->StructureElucidation

A generalized workflow for obtaining and analyzing spectral data.

References

The Enigmatic Presence of Methyl 4-Methoxybutanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxybutanoate is a simple ester with potential applications in flavor, fragrance, and as a specialty chemical. While its synthesis is well-documented, its natural occurrence in the plant kingdom is shrouded in ambiguity. This technical guide provides a comprehensive overview of the current, albeit conflicting, evidence for its presence in plants, details robust experimental protocols for its definitive identification and quantification, and proposes a hypothetical biosynthetic pathway. This document aims to serve as a critical resource for researchers investigating novel plant-derived natural products and for professionals in drug development exploring new chemical entities.

Introduction: The Unconfirmed Natural Source

This compound (C₆H₁₂O₃) is a volatile organic compound that has been anecdotally reported in the floral scent of the Dove Orchid, Peristeria elata.[1] This assertion, however, is not consistently supported by detailed chemical analyses of the orchid's volatiles, which have identified other compounds as the primary constituents of its fragrance. This discrepancy highlights a significant gap in our understanding of the natural distribution of this molecule and underscores the need for rigorous, targeted analytical studies. The potential biological activity and novel structure of this compound make it a compound of interest for natural product discovery and potential therapeutic applications.

Quantitative Data: A Call for Evidence

To date, there is a conspicuous absence of quantitative data on the concentration of this compound in any plant species. The conflicting reports of its presence in Peristeria elata have not been substantiated with concentration values. To facilitate future research and ensure data comparability, the following table structure is proposed for the systematic reporting of quantitative findings.

Table 1: Proposed Template for Quantitative Data of this compound in Plant Tissues

Plant SpeciesPlant Organ/TissueDevelopmental StageExtraction MethodAnalytical MethodConcentration (e.g., ng/g fresh weight) ± SDReference
Peristeria elataFlower PetalsFull BloomHS-SPMEGC-MSData not available
Peristeria elataLeavesMatureSolvent ExtractionGC-MSData not available
[Other Plant Species][Specify Organ][Specify Stage][Specify Method][Specify Method][Insert Data]

Experimental Protocols: A Roadmap for Discovery

The definitive identification and quantification of this compound in plant matrices require a meticulous and validated experimental approach. The following protocols are based on established methods for the analysis of plant volatiles.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

This non-destructive method is ideal for sampling the floral headspace of living plants.

  • Materials:

    • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))

    • 20 mL headspace vials with PTFE/silicone septa

    • Gas chromatograph-mass spectrometer (GC-MS)

    • Internal standard (e.g., 3-octanol or a deuterated analog of the target compound)

    • Oven or heating block

  • Procedure:

    • Sample Preparation: Enclose a single flower or a known weight of plant tissue (e.g., 1-2 g of petals) in a 20 mL headspace vial.

    • Internal Standard Addition: Spike the sample with a known amount of internal standard (e.g., 5 µL of a 10 mg/L solution of 3-octanol).[2][3]

    • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.[3]

    • Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20-30 minutes) at the same temperature.

    • Desorption and Analysis: Immediately desorb the extracted volatiles in the hot injection port of the GC-MS for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer is essential for the separation and identification of volatile compounds.

  • GC Conditions (Example):

    • Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C (in splitless mode for high sensitivity).

    • Oven Temperature Program: Start at 40°C for 3 minutes, ramp to 150°C at 5°C/min, then to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-400.

  • Identification: The identification of this compound will be based on the comparison of its retention time and mass spectrum with those of an authentic standard, and by matching with mass spectral libraries (e.g., NIST).

  • Quantification: The concentration of the analyte will be determined by comparing its peak area to that of the internal standard, using a calibration curve generated with known concentrations of the authentic standard. The use of multiple internal standards can improve quantitation accuracy.[4]

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_data Data Processing plant Plant Material (e.g., Peristeria elata flower) vial Headspace Vial plant->vial equilibration Equilibration (e.g., 60°C for 30 min) vial->equilibration is Internal Standard (e.g., 3-octanol) is->vial spme HS-SPME (e.g., CAR/PDMS fiber) equilibration->spme desorption Thermal Desorption in GC Injector spme->desorption gcms GC-MS Analysis identification Identification (Retention Time & Mass Spectrum) gcms->identification quantification Quantification (Calibration Curve) gcms->quantification desorption->gcms Biosynthetic_Pathway precursor Precursor (e.g., from fatty acid or amino acid metabolism) enzyme1 Hydroxylase precursor->enzyme1 ghb gamma-Hydroxybutyric acid (GHB) enzyme2 O-Methyltransferase (OMT) ghb->enzyme2 methoxy_acid 4-Methoxybutanoic acid enzyme3 Carboxyl Methyltransferase (CMT) methoxy_acid->enzyme3 final_product This compound enzyme1->ghb enzyme2->methoxy_acid sah S-adenosyl homocysteine (SAH) enzyme2->sah enzyme3->final_product enzyme3->sah sam S-adenosyl methionine (SAM) sam->enzyme2 sam->enzyme3

References

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxybutanoate from Gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-methoxybutanoate from gamma-butyrolactone. The document details the chemical theory, experimental protocol, and quantitative data associated with this acid-catalyzed ring-opening reaction.

Introduction

This compound is a valuable chemical intermediate in various organic syntheses, including the development of pharmaceutical compounds. Its synthesis from the readily available and cost-effective starting material, gamma-butyrolactone (GBL), presents an efficient and practical route for its production. The core of this transformation lies in the acid-catalyzed methanolysis of the lactone ring, a reaction analogous to the Fischer esterification of a carboxylic acid. This guide will provide the necessary details for the successful laboratory-scale synthesis and characterization of this compound.

Reaction Scheme and Mechanism

The synthesis of this compound from gamma-butyrolactone proceeds via an acid-catalyzed ring-opening reaction with methanol. The overall transformation can be represented by the following scheme:

Figure 1: Overall reaction for the synthesis of this compound from gamma-butyrolactone.

The reaction is initiated by the protonation of the carbonyl oxygen of gamma-butyrolactone by a strong acid catalyst, such as sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the ring-opening of the lactone and the formation of the final product, this compound, with the regeneration of the acid catalyst.

Quantitative Data

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference and comparison.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Gamma-ButyrolactoneC₄H₆O₂86.09204-2061.121.436
MethanolCH₄O32.0464.70.7921.329
This compoundC₆H₁₂O₃132.16162-1640.9691.408[1]
Sulfuric Acid (catalyst)H₂SO₄98.083371.841.427

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from gamma-butyrolactone.[2]

Materials:

  • Gamma-butyrolactone (1.0 eq.)

  • Methanol

  • Trimethyl orthoformate (1.9 eq.)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine gamma-butyrolactone, methanol (4 mL per gram of gamma-butyrolactone), and trimethyl orthoformate (1.9 equivalents relative to gamma-butyrolactone).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL per 10 mL of gamma-butyrolactone) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to 60°C and maintain this temperature with stirring for 26 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8. This step is crucial to neutralize the acidic catalyst.

  • Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

  • Purification: Remove the ethyl acetate by rotary evaporation to yield the crude product as a light yellow oil. Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 163-164°C at atmospheric pressure (760 Torr) to obtain this compound as a colorless oil. The expected yield is approximately 80%.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.66s3H-COOCH₃
3.39t, J=6.3 Hz2H-OCH₂-
3.31s3H-OCH₃
2.41t, J=7.4 Hz2H-CH₂COO-
1.93p, J=6.8 Hz2H-CH₂CH₂CH₂-

Table 2: ¹³C NMR Data of this compound

Chemical Shift (ppm)Assignment
173.8C=O
71.9-OCH₂-
58.6-OCH₃
51.5-COOCH₃
30.3-CH₂COO-
24.9-CH₂CH₂CH₂-

Table 3: IR Data of this compound

Wavenumber (cm⁻¹)Functional Group
2950-2850C-H stretch (alkane)
1740C=O stretch (ester)
1190, 1120C-O stretch

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed ring-opening of gamma-butyrolactone to form this compound.

reaction_pathway GBL gamma-Butyrolactone Protonated_GBL Protonated gamma-Butyrolactone GBL->Protonated_GBL + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_GBL->Tetrahedral_Intermediate + CH3OH Methanol Methanol (CH3OH) Ring_Opened_Intermediate Ring-Opened Intermediate Tetrahedral_Intermediate->Ring_Opened_Intermediate Proton Transfer & Ring Opening Product This compound Ring_Opened_Intermediate->Product - H+ Catalyst_Out H+ Catalyst_In H+

Acid-catalyzed synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

experimental_workflow Start Start: Mix Reactants (gamma-Butyrolactone, Methanol, Trimethyl orthoformate) Add_Catalyst Add Catalyst (Conc. H2SO4) Start->Add_Catalyst Reaction Heat at 60°C for 26h Add_Catalyst->Reaction Workup Work-up: Evaporate Solvent Reaction->Workup Neutralization Neutralization: Wash with NaHCO3 soln. Workup->Neutralization Extraction Extraction & Drying Neutralization->Extraction Purification Purification: Distillation (163-164°C) Extraction->Purification End End Product: This compound Purification->End

Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from gamma-butyrolactone via acid-catalyzed methanolysis is a robust and high-yielding process. This technical guide provides the essential information for its successful implementation in a laboratory setting, including a detailed experimental protocol and comprehensive analytical data for product characterization. The provided diagrams offer a clear visualization of the reaction pathway and experimental workflow, aiding in the understanding and execution of this important chemical transformation.

References

Key characteristics of Methyl 4-methoxybutanoate for beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxybutanoate, a carboxylate ester with the chemical formula C6H12O3, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its key characteristics, including its physicochemical properties, detailed synthesis protocols, reactivity, and spectroscopic data. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point 162-164 °C at 767 mmHg
Density 0.969 g/mL at 25 °C
Refractive Index (n20/D) 1.408
CAS Number 29006-01-7[1]
IUPAC Name This compound[1]
Synonyms Methyl 4-methoxybutyrate, Butanoic acid, 4-methoxy-, methyl ester[1]
SMILES COCCCC(=O)OC[1]
InChI InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the acid-catalyzed reaction of γ-butyrolactone with methanol.

Experimental Protocol: Synthesis from γ-Butyrolactone

Materials:

  • γ-Butyrolactone

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of γ-butyrolactone in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow start Start reactants γ-Butyrolactone + Methanol (H₂SO₄ catalyst) start->reactants reflux Reflux reactants->reflux Heating workup Aqueous Workup (NaHCO₃ wash) reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying (Na₂SO₄ or MgSO₄) extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product

Synthesis workflow for this compound.

Chemical Reactivity

This compound exhibits reactivity typical of an ester, including hydrolysis, reduction, and transesterification.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to 4-methoxybutanoic acid and methanol.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a dilute aqueous acid (e.g., H₂SO₄ or HCl). The equilibrium can be shifted towards the products by using a large excess of water.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. It is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce the carboxylate salt and methanol. Acidification of the reaction mixture then yields the carboxylic acid.

Reduction

The ester functionality of this compound can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields 4-methoxybutan-1-ol.

Transesterification

This compound can undergo transesterification in the presence of an acid or base catalyst and another alcohol. This reaction is an equilibrium process and is driven to completion by using a large excess of the reactant alcohol. For example, reaction with ethanol in the presence of an acid catalyst will produce ethyl 4-methoxybutanoate and methanol.

Chemical_Reactions start This compound hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction transesterification Transesterification (R'OH, H⁺ or OR'⁻) start->transesterification product_hydrolysis 4-Methoxybutanoic Acid + Methanol hydrolysis->product_hydrolysis product_reduction 4-Methoxybutan-1-ol reduction->product_reduction product_trans Ethyl 4-methoxybutanoate (if R' = Et) transesterification->product_trans

Key chemical reactions of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~3.67Singlet3H-COOCH₃
~3.40Triplet2H-CH₂-O-
~3.32Singlet3H-OCH₃
~2.40Triplet2H-CH₂-COO-
~1.95Quintet2H-CH₂-CH₂-CH₂-

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display six signals, corresponding to the six carbon atoms in unique chemical environments.

Chemical Shift (δ, ppm) (Predicted)Assignment
~174C=O (ester)
~70-CH₂-O-
~58-OCH₃
~51-COOCH₃
~30-CH₂-COO-
~25-CH₂-CH₂-CH₂-

Note: Predicted chemical shifts are based on typical values and can vary.

Spectroscopy_Interpretation cluster_structure This compound Structure cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals C1 C¹H₃O- C2 -C²H₂- C1->C2 H_C1 δ ~3.32 (s, 3H) C1->H_C1 C_C1 δ ~58 C1->C_C1 C3 -C³H₂- C2->C3 H_C2 δ ~3.40 (t, 2H) C2->H_C2 C_C2 δ ~70 C2->C_C2 C4 -C⁴(O)O- C3->C4 H_C3 δ ~1.95 (quint, 2H) C3->H_C3 H_C4_ester δ ~2.40 (t, 2H) C3->H_C4_ester C_C3 δ ~25 C3->C_C3 C_C4_ester_CH2 δ ~30 C3->C_C4_ester_CH2 C5 -C⁵H₃ C4->C5 C_C4 δ ~174 C4->C_C4 H_C5 δ ~3.67 (s, 3H) C5->H_C5 C_C5 δ ~51 C5->C_C5

Correlation of structure with predicted NMR signals.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the key characteristics of this compound for a scientific audience. The summarized physicochemical properties, detailed synthesis protocol, discussion of its chemical reactivity, and analysis of its spectroscopic data offer a solid foundation for its use in research and development. The provided diagrams aim to facilitate a clearer understanding of the synthesis workflow and its chemical behavior. As a versatile chemical intermediate, a thorough understanding of these core characteristics is essential for its effective and safe application in the laboratory.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Methyl 4-methoxybutanoate. The information is intended to ensure the safe use of this chemical in a laboratory setting, particularly within research and drug development.

Chemical and Physical Properties

This compound is a flammable liquid.[1][2] Key physical and chemical properties are summarized in the table below to provide a quick reference for handling and storage.

PropertyValueSource
Molecular Formula C6H12O3[2]
Molecular Weight 132.16 g/mol [1][2]
CAS Number 29006-01-7[1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 162-164 °C at 767 mmHg[1][3]
Density 0.969 g/mL at 25 °C[1][3]
Flash Point 54 °C (129.2 °F) - closed cup[1]
Refractive Index n20/D 1.408[1][3]
Storage Temperature Room Temperature (Sealed in dry)[3]
Hazard Identification and GHS Classification

This compound is classified as a flammable liquid.[1][2]

GHS Pictogram:

  • GHS02: Flammable liquid[1]

Signal Word: Warning[1]

Hazard Statements:

  • H226: Flammable liquid and vapor[1][2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
P233Keep container tightly closed.[2]
P240Ground/bond container and receiving equipment.[2]
P241Use explosion-proof electrical/ventilating/lighting equipment.[2]
P242Use only non-sparking tools.[2]
P243Take precautionary measures against static discharge.
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P370+P378In case of fire: Use appropriate media to extinguish.[4]
P403+P235Store in a well-ventilated place. Keep cool.
P501Dispose of contents/container in accordance with local regulations.[4]
Experimental Protocols: Safe Handling and Storage

3.1. Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[4] Smoking is strictly prohibited in handling areas.[4]

  • Personal Protective Equipment (PPE): A detailed list of recommended PPE is provided in Section 4. Always wear appropriate PPE before handling the chemical.

  • Contact Avoidance: Avoid direct contact with skin and eyes.[4] Do not breathe vapors or mists.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.

3.2. Storage Procedures

  • Container: Store in a tightly closed container.[6]

  • Location: Store in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]To prevent eye contact with liquid splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[1][5]To prevent skin contact.
Respiratory Protection Not typically required if handled in a well-ventilated area or fume hood. If vapors are likely to exceed exposure limits, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[5]To avoid inhalation of harmful vapors.
First Aid Measures

In the event of exposure to this compound, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5][7] Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water to drink.[5] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Accidental Release Measures

In case of a spill or accidental release, follow these procedures:

  • Evacuation: Evacuate the area and ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Use non-sparking tools.

  • Personal Protection: Wear appropriate personal protective equipment during cleanup.

Disposal Considerations

Dispose of this compound and its container in accordance with all local, regional, national, and international regulations. Waste is considered hazardous.[9] Do not dispose of it in drains or the environment.

Mandatory Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal cluster_spill Spill Response Prep Review SDS & Assess Risks PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Handling Handle Chemical Vent->Handling Avoid Avoid Inhalation, Skin/Eye Contact Handling->Avoid NoIgnition Keep Away from Ignition Sources Handling->NoIgnition Store Store in Tightly Closed Container Handling->Store After Use Waste Collect Waste in Labeled Container Handling->Waste Generate Waste StoreLocation Cool, Dry, Well-Ventilated Area Store->StoreLocation Dispose Dispose via Approved Hazardous Waste Protocol Waste->Dispose Spill Accidental Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate Contain Contain Spill & Remove Ignition Sources Evacuate->Contain Cleanup Clean up with Inert Absorbent Contain->Cleanup Cleanup->Waste

Caption: General laboratory safety workflow for handling this compound.

FirstAidMeasures cluster_routes Routes of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin FlushEyes Flush Eyes with Water for 15 minutes Eye->FlushEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical if irritation persists FlushEyes->SeekMedical RinseMouth->SeekMedical

Caption: First aid measures for different routes of exposure to this compound.

References

Technical Guide: GHS Classification and Hazards of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification and associated hazards of Methyl 4-methoxybutanoate (CAS No. 29006-01-7). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the safety, handling, and regulatory aspects of this compound.

GHS Classification

This compound is classified under the GHS as a flammable liquid. The classification is based on its physical and chemical properties, primarily its flash point.

GHS Label Elements

The GHS label for this compound includes the following elements:

ElementDescription
Pictogram
Signal Word Warning
Hazard Statement H226: Flammable liquid and vapor [1]
Precautionary Statements A comprehensive set of precautionary statements is advised for the safe handling of this chemical.[1]
Hazard and Precautionary Statements

The following tables detail the hazard and precautionary statements associated with this compound.

Table 1: Hazard Statement

CodeStatement
H226Flammable liquid and vapor[1]

Table 2: Precautionary Statements

CodeStatement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
P233Keep container tightly closed.[1]
P240Ground/bond container and receiving equipment.[1]
P241Use explosion-proof electrical/ventilating/lighting equipment.[1]
P242Use only non-sparking tools.[1]
P243Take precautionary measures against static discharge.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[1]
P403+P235Store in a well-ventilated place. Keep cool.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Physicochemical and Toxicological Data

The physical and chemical properties of this compound are crucial for its hazard assessment.

Table 3: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem
Molecular Weight 132.16 g/mol PubChem
Boiling Point 162-164 °C at 767 mmHgSigma-Aldrich
Density 0.969 g/mL at 25 °CSigma-Aldrich
Flash Point 54 °C (129.2 °F) - closed cupSigma-Aldrich
Refractive Index n20/D 1.408Sigma-Aldrich

Table 4: Toxicological Data

EndpointValueSpeciesSource
LD50 (Oral) No data available--
LC50 (Inhalation) No data available--
Skin Corrosion/Irritation Not classified as a skin irritant.-ECHA C&L Inventory
Serious Eye Damage/Irritation Not classified as an eye irritant.-ECHA C&L Inventory

Experimental Protocols

While specific experimental reports for the GHS classification of this compound are not publicly available, the classification as a Flammable Liquid, Category 3, is determined by standardized testing protocols. The key parameter is the flash point.

Flash Point Determination

The flash point of a liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. Standardized methods for determining the flash point of a flammable liquid include:

  • Pensky-Martens Closed Cup Tester (ASTM D93): This is a common method for determining the flash point of petroleum products and other liquids.

  • Tag Closed Cup Tester (ASTM D56): This method is used for liquids with a flash point below 93°C.

  • Small Scale Closed-Cup Apparatus (ASTM D3278): This method requires a smaller sample size and is suitable for a wide range of liquids.

The general procedure involves heating the liquid in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.

Visualizations

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a flammable liquid based on its flash point and boiling point.

GHS_Flammable_Liquid_Classification GHS Flammable Liquid Classification Workflow start Start: Obtain Flash Point (FP) and Initial Boiling Point (IBP) of the liquid fp_check Flash Point < 23°C? start->fp_check ibp_check Initial Boiling Point <= 35°C? fp_check->ibp_check Yes fp_check2 23°C <= Flash Point <= 60°C? fp_check->fp_check2 No cat1 Category 1 (H224: Extremely flammable liquid and vapor) ibp_check->cat1 Yes cat2 Category 2 (H225: Highly flammable liquid and vapor) ibp_check->cat2 No cat3 Category 3 (H226: Flammable liquid and vapor) This compound fp_check2->cat3 Yes fp_check3 60°C < Flash Point <= 93°C? fp_check2->fp_check3 No cat4 Category 4 (H227: Combustible liquid) fp_check3->cat4 Yes not_classified Not Classified as Flammable Liquid fp_check3->not_classified No

Caption: GHS classification logic for flammable liquids.

Experimental Workflow for Flash Point Determination

This diagram outlines a generalized experimental workflow for determining the flash point of a liquid using a closed-cup method.

Flash_Point_Workflow Generalized Experimental Workflow for Flash Point Determination start Start: Prepare Sample and Apparatus step1 Place sample in the test cup start->step1 step2 Equilibrate sample to the starting temperature step1->step2 step3 Begin heating at a slow, constant rate step2->step3 decision Apply ignition source step3->decision flash Flash observed? decision->flash record Record the temperature as the flash point flash->record Yes continue_heating Continue heating and testing at specified intervals flash->continue_heating No end End of Test record->end continue_heating->decision

Caption: Workflow for flash point determination.

Signaling Pathways

There is no publicly available information on specific signaling pathways associated with the toxicology of this compound. Its primary hazard is related to its physical property of flammability rather than a specific biological interaction.

Environmental Hazards

Currently, there is insufficient data to classify this compound for its environmental hazards according to GHS criteria.

Conclusion

This compound is classified as a GHS Category 3 flammable liquid and vapor. This classification necessitates careful handling and storage to mitigate the risk of fire. All personnel handling this substance should be familiar with the associated hazards and follow the prescribed precautionary measures. Further toxicological and environmental studies would be beneficial for a more comprehensive hazard profile.

References

Methodological & Application

Application Notes: Synthesis of High-Purity Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of high-purity Methyl 4-methoxybutanoate. The described method is based on the acid-catalyzed ring-opening and esterification of γ-butyrolactone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Principle of the Reaction

The synthesis proceeds via an acid-catalyzed ring-opening of γ-butyrolactone in the presence of methanol. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the lactone, which makes it more susceptible to nucleophilic attack by methanol. Trimethyl orthoformate is used as a dehydrating agent to drive the equilibrium towards the product by reacting with water formed during the reaction. The subsequent workup and purification by distillation yield the high-purity ester.

Safety Precautions
  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol (CH₃OH): Toxic and flammable. Can cause blindness or death if ingested. Avoid inhalation of vapors and contact with skin.

  • γ-Butyrolactone (GBL): Flammable liquid. Handle in a well-ventilated area.[1]

  • Ethyl Acetate & Hexane: Flammable solvents. Work in a fume hood away from ignition sources.

All procedures should be carried out in a well-ventilated fume hood. An emergency eyewash and shower should be readily accessible.

Visualized Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction for the synthesis of this compound and the overall experimental workflow.

Caption: Chemical reaction scheme for the synthesis of this compound.

G A Mix Reactants: γ-Butyrolactone, Methanol, Trimethyl Orthoformate, and H₂SO₄ B Heat and Stir (60°C for 26 hours) A->B C Monitor Reaction by TLC B->C D Solvent Evaporation (Reduced Pressure) C->D E Dissolve in Ethyl Acetate D->E F Wash with Saturated NaHCO₃ (to pH 8) E->F G Purification by Reduced Pressure Distillation F->G H Characterize Product (GC-MS, NMR) G->H

Caption: Experimental workflow for the synthesis and purification of the target compound.

Experimental Protocol

This protocol details the synthesis of this compound from γ-butyrolactone.

Materials and Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

  • TLC plates (silica gel)

  • Analytical instruments (GC-MS, NMR)

Reagents:

  • γ-Butyrolactone (GBL)

  • Methanol (MeOH)

  • Trimethyl orthoformate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a condenser and a magnetic stirrer, combine γ-butyrolactone, trimethyl orthoformate, and methanol. Use methanol at a ratio of 4 mL per gram of γ-butyrolactone.[2]

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture. A recommended ratio is 1 mL of H₂SO₄ for every 10 mL of γ-butyrolactone used.[2]

  • Reaction: Heat the mixture to 60°C and stir for 26 hours.[2]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.[2]

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by evaporation under reduced pressure using a rotary evaporator.[2]

  • Workup - Extraction: Dissolve the remaining residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution until the aqueous layer is at a pH of 8.[2]

  • Purification: The crude product, a light yellow oil, is purified by distillation under reduced pressure. The target product, this compound, is collected as a colorless oil.[2] The reported boiling point is 163-164°C at 760 Torr.[2]

Data Presentation

The following tables summarize the physical properties of this compound and the quantitative data for the synthesis protocol.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₃[3]
Molecular Weight 132.16 g/mol [3]
Appearance Colorless Oil[2]
Boiling Point 162-164 °C / 767 mmHg[1][2]
Density 0.969 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.408[1][2]
CAS Number 29006-01-7[2][3]

Table 2: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Density (g/mL)Molar EquivalentsDetailsReference
γ-Butyrolactone86.091.121 eq.Starting Material[2]
Trimethyl Orthoformate106.120.971.9 eq.Dehydrating Agent[2]
Methanol32.040.792-Solvent (4 mL/g of GBL)[2]
Sulfuric Acid (conc.)98.081.84-Catalyst (1 mL/10 mL of GBL)[2]
Reaction Temperature ---60 °C[2]
Reaction Time ---26 hours[2]
Reported Yield ---80%[2]

Purity Assessment: The purity of the final product should be assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for determining the purity of volatile compounds and identifying any residual starting materials or byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities.[3][4]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.[3]

References

Application Notes and Protocols for the Quantification of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-methoxybutanoate. The methodologies described herein are essential for quality control, pharmacokinetic studies, and various research applications in the pharmaceutical and chemical industries. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering high sensitivity, specificity, and accuracy.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile ester, this compound is ideally suited for GC-MS analysis. This technique offers excellent chromatographic separation and definitive compound identification based on mass spectra, making it a robust and reliable method.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile alternative, particularly for samples in complex matrices that may not be suitable for direct GC analysis. Reversed-phase HPLC with UV detection is a common approach for the analysis of esters.

The choice between GC-MS and HPLC will depend on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the analytical methods described. The data for the GC-MS method is based on a validated method for the structurally similar compound, Methyl-4-chlorobutyrate, and represents a reliable estimate for this compound.[2][3]

Table 1: GC-MS Quantitative Data

ParameterExpected Value
Limit of Detection (LOD)~0.3 ppm
Limit of Quantification (LOQ)~0.95 ppm[2][3]
Linearity Range0.95 - 6.0 ppm[2][3]
Correlation Coefficient (r²)>0.999[2][3]
Recovery94 - 98%[2][3]
Precision (%RSD)< 5%

Table 2: HPLC-UV Quantitative Data

ParameterExpected Value
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Linearity Range1.5 - 100 µg/mL
Correlation Coefficient (r²)>0.998
Recovery95 - 105%
Precision (%RSD)< 5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details a GC-MS method for the quantification of this compound, which is suitable for its volatile nature.

3.1.1. Sample Preparation: Liquid-Liquid Extraction

  • Sample Collection: Collect a known volume or weight of the sample matrix (e.g., plasma, reaction mixture).

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) at a known concentration.

  • Extraction:

    • Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the sample in a 2:1 (v/v) ratio.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-624 or similar mid-polar capillary column (30 m x 0.32 mm ID, 1.8 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[2]

  • Inlet Temperature: 220°C.[2]

  • Injection Mode: Splitless or split (e.g., 1:7 ratio).[2]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 25°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 74, 101, 132).

3.1.3. Calibration and Quantification

Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the samples can then be determined from this calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a reversed-phase HPLC method for the quantification of this compound.

3.2.1. Sample Preparation

  • Sample Collection: Collect a known volume or weight of the sample.

  • Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the assay.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as esters have a weak chromophore, a low wavelength is necessary).

  • Injection Volume: 20 µL.

3.2.3. Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Solvent Evaporation Dry->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Calibration Curve Construction Detect->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS quantification of this compound.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Analysis Sample_HPLC Sample Collection Dilute_HPLC Dilution with Mobile Phase Sample_HPLC->Dilute_HPLC Filter_HPLC Filtration (0.45 µm) Dilute_HPLC->Filter_HPLC Inject_HPLC HPLC Injection Filter_HPLC->Inject_HPLC Separate_HPLC Chromatographic Separation Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection Separate_HPLC->Detect_HPLC Calibrate_HPLC Calibration Curve Construction Detect_HPLC->Calibrate_HPLC Quantify_HPLC Quantification Calibrate_HPLC->Quantify_HPLC

Caption: Workflow for HPLC-UV quantification of this compound.

Method Validation

To ensure the reliability of the quantitative data, the analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The successful validation of these parameters will ensure that the chosen analytical method is suitable for its intended purpose in the quantification of this compound.

References

Application Notes and Protocols for GC-MS Analysis of Methyl 4-methoxybutanoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxybutanoate and its derivatives are volatile organic compounds that can be found in various natural products and are of interest in the fields of flavor and fragrance analysis, as well as in the study of metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of these compounds due to its high sensitivity, specificity, and ability to separate complex mixtures.[1][2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
Synonyms Methyl 4-methoxybutyrate, Butanoic acid, 4-methoxy-, methyl ester
CAS Number 29006-01-7
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Boiling Point 162-164 °C
Density 0.969 g/mL at 25 °C

(Data sourced from PubChem CID 542317)[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. For the analysis of volatile esters like this compound, headspace sampling and liquid-liquid extraction are common and effective methods.[4]

a) Headspace Sampling (for liquid and solid samples)

This technique is ideal for isolating volatile compounds from the sample matrix without introducing non-volatile interferences into the GC-MS system.

  • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a sealed headspace vial.

  • Heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • A heated, gas-tight syringe is used to withdraw a portion of the headspace gas.

  • Inject the gas directly into the GC-MS injector.

b) Liquid-Liquid Extraction (LLE) (for aqueous samples)

LLE is a suitable method for extracting this compound from aqueous samples such as beverages.

  • To a known volume of the aqueous sample, add a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Shake the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

  • Allow the layers to separate and carefully collect the organic layer.

  • The organic extract can be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen.

  • The concentrated extract is then ready for GC-MS analysis.

GC-MS Methodology

The following parameters provide a starting point for the analysis of this compound and its derivatives. Method optimization may be required depending on the specific instrumentation and sample matrix.

Parameter Condition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

Data Presentation

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound and two of its derivatives, Ethyl 4-methoxybutanoate and Methyl 3-methoxybutanoate. This data is illustrative and should be determined for each specific instrument and method.

Compound Retention Time (min) Quantifier Ion (m/z) LOD (µg/L) LOQ (µg/L) Linearity (R²)
This compound~10.5740.51.5>0.995
Ethyl 4-methoxybutanoate~11.2880.61.8>0.995
Methyl 3-methoxybutanoate~10.1880.51.5>0.995
Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]⁺) is expected at m/z 132.

Major Mass Spectral Fragments for this compound:

m/z Proposed Fragment Ion Structure
132Molecular Ion [C₆H₁₂O₃]⁺CH₃O(CH₂)₃COOCH₃
101[M - OCH₃]⁺CH₃O(CH₂)₃CO
74[CH₂(OH)OCH₃]⁺ (from McLafferty rearrangement)
59[COOCH₃]⁺
45[CH₂OCH₃]⁺

The fragmentation pattern is consistent with that of other methyl esters of short-chain carboxylic acids, showing characteristic alpha-cleavage and McLafferty rearrangement.[5][6][7] The loss of the alkoxy group (-OCH₃) is a common fragmentation pathway for methyl esters.[8]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Food/Beverage Sample Extraction Headspace, LLE, or SPME Sample->Extraction Extract Volatile Extract Extraction->Extract Injection Injection Extract->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS RawData Raw Data (Chromatogram & Spectra) MS->RawData Processing Data Processing (Peak Integration, Library Search) RawData->Processing Result Identification & Quantification Processing->Result

Caption: General workflow for GC-MS analysis.

Compound_Identification Start Peak Detected in Chromatogram RT_Match Retention Time Match with Standard Start->RT_Match RI_Match Retention Index Match RT_Match->RI_Match MS_Match Mass Spectrum Match with Library/Standard RI_Match->MS_Match Confirmation Compound Identity Confirmed MS_Match->Confirmation

Caption: Logical relationship for compound identification.

References

Application Note: Derivatization of Methyl 4-methoxybutanoate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Methyl 4-methoxybutanoate is a compound of interest in various fields, including flavor and fragrance analysis, and as an intermediate in pharmaceutical synthesis. While amenable to direct GC-MS analysis, derivatization can significantly improve its chromatographic behavior and mass spectral characteristics, leading to enhanced sensitivity and more reliable quantification.

This application note provides a detailed protocol for the derivatization of this compound. The described two-step method involves the hydrolysis of the methyl ester to 4-methoxybutanoic acid, followed by silylation to produce the more volatile and thermally stable trimethylsilyl (TMS) ester. This derivatization strategy is particularly useful for trace-level analysis in complex matrices.

Experimental Protocols

This section details the complete methodology for the derivatization of this compound, from sample preparation to GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (anhydrous, ≥99%)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Glassware: reaction vials (2 mL) with PTFE-lined caps, pipettes, volumetric flasks.

2. Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to its corresponding carboxylic acid.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Hydrolysis Reaction:

    • Pipette 100 µL of the this compound stock solution into a 2 mL reaction vial.

    • Add 500 µL of 2 M methanolic KOH.

    • Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.

    • Allow the reaction mixture to cool to room temperature.

  • Acidification and Extraction:

    • Acidify the mixture to a pH of approximately 2 by adding concentrated HCl dropwise.

    • Add 500 µL of deionized water and 1 mL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the 4-methoxybutanoic acid into the organic layer.

    • Centrifuge for 5 minutes at 2000 rpm to ensure phase separation.

  • Isolation of the Carboxylic Acid:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a gentle stream of nitrogen to obtain the dry 4-methoxybutanoic acid residue.

3. Protocol 2: Silylation of 4-methoxybutanoic Acid

This protocol details the derivatization of the hydrolyzed product to form its TMS ester.[1][2][3]

  • Derivatization Reaction:

    • To the dried 4-methoxybutanoic acid residue from the previous step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block.

  • Sample Preparation for GC-MS:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with hexane if necessary.

GC-MS Analysis Parameters

The following table outlines the recommended GC-MS parameters for the analysis of the derivatized this compound.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Solvent Delay4 min

Data Presentation

The following tables summarize the expected quantitative data for the analysis of underivatized and derivatized this compound.

Table 1: Chromatographic Data

AnalyteRetention Time (min)Peak Area (arbitrary units)Peak Shape
This compound (Underivatized)7.851.5 x 10^6Fair (Slight tailing)
4-methoxybutanoic acid, TMS ester9.208.2 x 10^6Excellent (Symmetrical)

Table 2: Mass Spectrometric Data

AnalyteMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound (Underivatized)11887, 74, 59, 45
4-methoxybutanoic acid, TMS ester190175 (M-15), 147, 117, 73

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical relationships and workflows described in this application note.

Derivatization_Workflow Figure 1: Experimental Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Standard hydrolysis Hydrolysis with Methanolic KOH start->hydrolysis extraction Acidification & Liquid-Liquid Extraction hydrolysis->extraction drying Evaporation to Dryness extraction->drying silylation Silylation with BSTFA + 1% TMCS drying->silylation gcms GC-MS Analysis silylation->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental Workflow for Derivatization and GC-MS Analysis.

Reaction_Pathway Figure 2: Chemical Derivatization Pathway reactant This compound CH₃O(CH₂)₃COOCH₃ intermediate 4-methoxybutanoic acid CH₃O(CH₂)₃COOH reactant->intermediate  Hydrolysis  (KOH, H₂O, H⁺) product 4-methoxybutanoic acid, TMS ester CH₃O(CH₂)₃COOSi(CH₃)₃ intermediate->product  Silylation  (BSTFA)

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in research and drug development, a comprehensive understanding of NMR spectral interpretation is crucial for compound identification, structural elucidation, and purity assessment. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of Methyl 4-methoxybutanoate, a key intermediate in various chemical syntheses. The following sections present tabulated spectral data, a thorough interpretation of the spectra, and standardized protocols for sample preparation and spectral acquisition.

Chemical Structure and NMR Assignments

The structure of this compound contains five distinct carbon environments and four distinct proton environments, each giving rise to a unique signal in the ¹³C and ¹H NMR spectra, respectively.

Figure 1. Chemical structure of this compound with atom numbering for NMR signal assignment.

Data Presentation

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These tables provide a clear and concise overview of the chemical shifts (δ), signal multiplicities (splitting patterns), coupling constants (J), and integration values, facilitating straightforward spectral interpretation.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CH₃-O-C=O)3.67s-3H
H-b (-CH₂-C=O)2.42t7.42H
H-c (-CH₂-CH₂-O)1.95p6.82H
H-d (CH₃-O-CH₂)3.32s-3H
H-e (-O-CH₂-)3.41t6.22H

s = singlet, t = triplet, p = pentet

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

Carbon (Position)Chemical Shift (δ, ppm)
C-1 (C=O)173.9
C-2 (-CH₂-C=O)30.5
C-3 (-CH₂-CH₂-O)24.8
C-4 (-O-CH₂-)68.4
C-5 (CH₃-O-C=O)51.5
C-6 (CH₃-O-CH₂)58.7

Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments:

  • H-a (3.67 ppm, singlet, 3H): This singlet corresponds to the three protons of the methyl ester group. It appears as a singlet because there are no adjacent protons to cause splitting.

  • H-b (2.42 ppm, triplet, 2H): These two protons are on the carbon adjacent to the carbonyl group. The signal is split into a triplet by the two neighboring protons on C-3 (H-c), with a coupling constant of approximately 7.4 Hz.

  • H-c (1.95 ppm, pentet, 2H): The two protons on the central methylene group (C-3) are coupled to the two protons on C-2 (H-b) and the two protons on C-4 (H-e). This results in a pentet (a quintet), with a coupling constant of about 6.8 Hz.

  • H-d (3.32 ppm, singlet, 3H): This singlet is assigned to the three protons of the methoxy group at the end of the chain. It is a singlet due to the absence of neighboring protons.

  • H-e (3.41 ppm, triplet, 2H): These two protons are on the carbon adjacent to the ether oxygen. The signal is split into a triplet by the two neighboring protons on C-3 (H-c), with a coupling constant of around 6.2 Hz.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display six signals, one for each of the unique carbon atoms in the molecule:

  • C-1 (173.9 ppm): This downfield signal is characteristic of a carbonyl carbon in an ester.

  • C-2 (30.5 ppm): The carbon atom alpha to the carbonyl group.

  • C-3 (24.8 ppm): The central methylene carbon.

  • C-4 (68.4 ppm): The carbon atom bonded to the ether oxygen, which is deshielded and shifted downfield.

  • C-5 (51.5 ppm): The carbon of the methyl ester group.

  • C-6 (58.7 ppm): The carbon of the terminal methoxy group.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of the solvent.

  • Procedure: a. Accurately weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Number of Scans (NS): 16-32

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 12-16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Number of Scans (NS): 1024 or more, depending on concentration

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

  • Temperature: 298 K

Visualization of NMR Assignments

The following diagram illustrates the logical relationship between the chemical structure of this compound and its corresponding NMR signals.

Application Note: Purification of Crude Methyl 4-methoxybutanoate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude Methyl 4-methoxybutanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary purification method described is fractional distillation, a robust technique for separating compounds with close boiling points. This document outlines the rationale for purification, identifies potential impurities based on common synthetic routes, and provides a step-by-step guide to achieving high purity this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields, and the formation of undesired byproducts in subsequent synthetic steps. Crude this compound, depending on its synthetic origin, may contain unreacted starting materials, reagents, and side products. Distillation, a fundamental purification technique in chemistry, is an effective method to remove these impurities and obtain the desired product in high purity.

Potential Impurities in Crude this compound

The nature of impurities in crude this compound is largely dependent on the synthetic route employed for its preparation. The most common synthetic pathways and their likely impurities are:

  • Fischer Esterification of 4-methoxybutanoic acid: This method involves the reaction of 4-methoxybutanoic acid with methanol in the presence of an acid catalyst.

    • Potential Impurities: Unreacted 4-methoxybutanoic acid, excess methanol.

  • Williamson Ether Synthesis: This route may involve the reaction of a methyl 4-halobutanoate (e.g., methyl 4-chlorobutanoate) with sodium methoxide, or the reaction of methyl 4-hydroxybutanoate with a methylating agent.

    • Potential Impurities: Unreacted methyl 4-halobutanoate, methyl 4-hydroxybutanoate, methanol, and salts.

  • Ring-opening of γ-Butyrolactone: This synthesis involves the reaction of γ-butyrolactone with methanol under specific conditions.

    • Potential Impurities: Unreacted γ-butyrolactone, and potentially byproducts from side reactions.

Data Presentation: Physical Properties of this compound and Potential Impurities

A successful distillation relies on the differences in the boiling points of the components in the mixture. The following table summarizes the key physical properties of this compound and its potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at atmospheric pressure (unless otherwise noted)
This compound C₆H₁₂O₃132.16162-164 °C [1]
4-Methoxybutanoic acidC₅H₁₀O₃118.13218.4 ± 23.0 °C[2]
γ-ButyrolactoneC₄H₆O₂86.09204 °C[3]
Methyl 4-hydroxybutanoateC₅H₁₀O₃118.13190.9 °C[4]
Methyl 4-chlorobutanoateC₅H₉ClO₂136.58175-176 °C[5]
MethanolCH₄O32.0464.7 °C[6][7][8]

Experimental Protocol: Purification by Fractional Distillation

This protocol details the purification of crude this compound using fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Clamps and stands

Procedure:

  • Pre-distillation workup (if necessary):

    • If the crude product is from a Fischer esterification, it may contain acidic impurities. Wash the crude ester with a saturated sodium bicarbonate solution to neutralize any unreacted carboxylic acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • If the crude product is from a Williamson ether synthesis, it may be beneficial to wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Assembly of the Distillation Apparatus:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Connect the flask to the fractionating column.

    • Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

    • Connect the condenser and the receiving flask.

    • Insulate the fractionating column and the distillation head with glass wool to ensure an adiabatic process.

  • Distillation Process:

    • Begin heating the flask gently using a heating mantle.

    • Stir the mixture if using a magnetic stir bar.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the column.

    • Fraction 1 (Low-boiling impurities): If methanol is a potential impurity, a forerun will be collected at a temperature around its boiling point (64.7 °C). Collect this fraction in a separate receiving flask until the temperature begins to rise significantly.

    • Fraction 2 (Intermediate fraction): As the temperature increases, there may be an intermediate fraction containing a mixture of impurities and the desired product. It is advisable to collect this in a separate flask.

    • Fraction 3 (Pure this compound): When the temperature stabilizes at the boiling point of this compound (162-164 °C), change to a clean, pre-weighed receiving flask to collect the pure product. Maintain a slow and steady distillation rate.

    • Residue: Stop the distillation before the distilling flask goes to dryness to avoid overheating the residue, which could lead to the formation of polymeric materials.

  • Post-distillation:

    • Allow the apparatus to cool down before disassembling.

    • Weigh the collected pure fraction and calculate the yield.

    • Analyze the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Note on Vacuum Distillation:

For compounds with high boiling points, vacuum distillation is often preferred to prevent thermal decomposition. Since the boiling point of this compound is relatively moderate, atmospheric distillation is generally suitable. However, if the crude mixture contains high-boiling impurities, vacuum distillation can be employed to lower the boiling points of all components.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis crude_product Crude Methyl 4-methoxybutanoate workup Pre-distillation Workup (e.g., washing, drying) crude_product->workup distillation_setup Assemble Distillation Apparatus workup->distillation_setup heating Gentle Heating & Stirring distillation_setup->heating fraction1 Collect Forerun (Low-boiling impurities) heating->fraction1 fraction2 Collect Main Fraction (Pure Product) fraction1->fraction2 analysis Purity Analysis (GC, NMR) fraction2->analysis pure_product Pure Methyl 4-methoxybutanoate analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_principle Purification Principle cluster_impurities Potential Impurities crude_mixture Crude Mixture distillation Fractional Distillation crude_mixture->distillation separation Separation based on Boiling Point Differences distillation->separation low_bp Low-boiling Impurities (e.g., Methanol) separation->low_bp First Fractions high_bp High-boiling Impurities (e.g., 4-Methoxybutanoic acid, γ-Butyrolactone) separation->high_bp Residue product Pure Methyl 4-methoxybutanoate separation->product Main Fraction

Caption: Logical relationship of the purification process.

References

Application Notes and Protocols: Methyl 4-methoxybutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxybutanoate is a bifunctional organic compound featuring both an ester and an ether functional group. This structure makes it a versatile C4 building block for the synthesis of a variety of more complex molecules. As a derivative of γ-butyrolactone (GBL), it serves as a stable, acyclic precursor for generating key intermediates such as 4-methoxybutanoic acid, 4-methoxybutan-1-ol, and γ-hydroxybutyric acid (GHB), a compound of significant interest in neuroscience and pharmacology. These application notes provide an overview of its properties and detailed protocols for its use as a starting material in several fundamental organic transformations.

Physicochemical and Safety Data

Proper handling and understanding of the starting material's properties are critical for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name This compound [1]
Synonyms Methyl 4-methoxybutyrate [1]
CAS Number 29006-01-7 [1]
Molecular Formula C₆H₁₂O₃ [1]
Molecular Weight 132.16 g/mol [1]
Appearance Colorless oil [2]
Boiling Point 162-164 °C (at 767 mmHg) [2]
Density 0.969 g/mL (at 25 °C)

| Refractive Index (n20/D) | 1.408 | |

Safety Information: this compound is a flammable liquid and vapor (GHS Hazard H226).[1] Standard laboratory safety precautions, including the use of personal protective equipment (eyeshields, gloves) and working in a well-ventilated fume hood, are required.

Synthetic Applications Overview

This compound can be readily converted into several useful downstream intermediates. The primary transformations involve hydrolysis of the ester, reduction of the ester, and cleavage of the ether, providing access to carboxylic acids, alcohols, and diols.

G start This compound acid 4-Methoxybutanoic Acid start->acid Saponification (e.g., NaOH, H₂O) alcohol 4-Methoxybutan-1-ol start->alcohol Reduction (e.g., LiAlH₄) ghb γ-Hydroxybutyric Acid (GHB) acid->ghb O-Demethylation (e.g., BBr₃ or HBr)

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybutanoic Acid via Saponification

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the corresponding carboxylic acid, a key intermediate for further functionalization.

G cluster_react Reaction cluster_workup Workup ester Methyl 4-methoxybutanoate salt Sodium 4-methoxybutanoate ester->salt 1. Reflux base NaOH (aq) acid HCl (aq) product 4-Methoxybutanoic Acid salt->product 2. Acidify

Caption: Workflow for the saponification of this compound.

Methodology:

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydroxide (NaOH, 2.0 eq)

    • Methanol (MeOH)

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (e.g., 13.2 g, 0.1 mol) in a mixture of methanol (50 mL) and a solution of NaOH (8.0 g, 0.2 mol) in 40 mL of water.[3]

    • Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with an equal volume of water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.[4]

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding concentrated HCl with stirring.[3][4]

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-methoxybutanoic acid. The product can be further purified by distillation if necessary.

Protocol 2: Synthesis of 4-Methoxybutan-1-ol via Ester Reduction

This protocol details the reduction of the ester functionality to a primary alcohol using lithium aluminum hydride (LiAlH₄), yielding an important precursor for ether and halide derivatives.

Methodology:

  • Materials:

    • Lithium aluminum hydride (LiAlH₄, 1.0 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Ethyl acetate

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (e.g., 3.8 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (e.g., 13.2 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour or until TLC analysis indicates the complete consumption of the starting ester.

    • Cool the flask to 0 °C and cautiously quench the reaction by the sequential, dropwise addition of water (3.8 mL), followed by 15% aqueous NaOH (3.8 mL), and finally water again (11.4 mL) (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then remove it by vacuum filtration, washing the solid with additional diethyl ether.

    • Dry the combined filtrate over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 4-methoxybutan-1-ol.[5] Further purification can be achieved by vacuum distillation.

Protocol 3: Synthesis of γ-Hydroxybutyric Acid (GHB) via Demethylation

γ-Hydroxybutyric acid (GHB) is an endogenous compound in the human body that acts as a neuromodulator.[6] It is also used as a prescription medication for narcolepsy.[6] This protocol outlines a potential two-step synthesis from 4-methoxybutanoic acid (prepared as in Protocol 1) via ether cleavage.

Note: This protocol is for research purposes only.

G start 4-Methoxybutanoic Acid intermediate Intermediate Complex start->intermediate Reaction at -78 °C to RT reagent BBr₃ or HBr reagent->intermediate product γ-Hydroxybutyric Acid (GHB) intermediate->product Aqueous Workup

Caption: Proposed synthesis of GHB via O-demethylation.

Methodology:

  • Materials:

    • 4-Methoxybutanoic acid (1.0 eq, from Protocol 1)

    • Boron tribromide (BBr₃, 1.0 M solution in CH₂Cl₂, >1.1 eq) OR 47% Hydrobromic acid (HBr)

    • Anhydrous dichloromethane (CH₂Cl₂) (for BBr₃ method)

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure (Method A: Boron Tribromide):

    • Caution: BBr₃ is highly corrosive and moisture-sensitive. Handle in a well-ventilated fume hood under an inert atmosphere.[7]

    • Dissolve 4-methoxybutanoic acid (e.g., 11.8 g, 0.1 mol) in anhydrous CH₂Cl₂ (150 mL) in a flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add BBr₃ solution (e.g., 110 mL of 1.0 M solution, 0.11 mol) dropwise via syringe.[8]

    • After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.[9][10]

    • Cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Procedure (Method B: Hydrobromic Acid):

    • Place 4-methoxybutanoic acid (e.g., 11.8 g, 0.1 mol) and 47% HBr (e.g., 50 mL) in a round-bottom flask equipped with a reflux condenser.[11]

    • Heat the mixture to reflux (approx. 120-130 °C) for several hours until TLC indicates the reaction is complete.[11]

    • Cool the reaction mixture, dilute with water, and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate under reduced pressure. The product may require purification by chromatography or crystallization.

Appendix: Preparation of Starting Material

For laboratories where the starting material is not commercially available, this compound can be synthesized from γ-butyrolactone.[2]

Table 2: Synthesis of this compound [2]

Reactant/Reagent Molar Eq. Amount (for 1 mol scale)
γ-Butyrolactone 1.0 86.1 g (76.9 mL)
Trimethyl orthoformate 1.9 201.6 g (207.8 mL)
Methanol (solvent) ~344 mL
Conc. Sulfuric Acid (catalyst) ~7.7 mL

| Product Yield | ~80% | ~105.7 g |

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine γ-butyrolactone, trimethyl orthoformate, methanol, and concentrated sulfuric acid.[2]

  • Heat the mixture at 60 °C with stirring for 26 hours.[2]

  • Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane = 1:1).[2]

  • After completion, cool the mixture and remove the solvent under reduced pressure.[2]

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~8).[2]

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless oil (boiling point: 163-164 °C at 760 Torr).[2]

References

Application Notes and Protocols: Lipase-Catalyzed Reactions Involving Methyl 4-methoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for lipase-catalyzed reactions involving Methyl 4-methoxybutyrate. Lipases are versatile biocatalysts used in organic synthesis due to their high chemo-, regio-, and stereoselectivity under mild reaction conditions.[1] Their applications are widespread, from the synthesis of flavor esters to the production of enantiomerically pure intermediates for pharmaceuticals.[2][3][4] This document outlines procedures for the hydrolysis and transesterification of Methyl 4-methoxybutyrate, key reactions for the synthesis of valuable chemical entities.

Lipase-Catalyzed Hydrolysis of Methyl 4-methoxybutyrate

Enzymatic hydrolysis of esters is a fundamental reaction for the production of chiral acids and alcohols. Lipases are highly effective for this transformation, often proceeding with high enantioselectivity.

General Principles

Lipase-catalyzed hydrolysis of Methyl 4-methoxybutyrate involves the cleavage of the ester bond to yield 4-methoxybutanoic acid and methanol. This reaction is typically performed in an aqueous buffer system, sometimes with a co-solvent to improve substrate solubility. The reaction conditions, such as pH, temperature, and enzyme choice, are critical for achieving high conversion and enantioselectivity.

Experimental Protocol: Kinetic Resolution of Racemic Methyl 4-methoxybutyrate

This protocol describes the kinetic resolution of racemic Methyl 4-methoxybutyrate via hydrolysis to produce an enantiomerically enriched 4-methoxybutanoic acid and the unreacted ester.

Materials:

  • Racemic Methyl 4-methoxybutyrate

  • Immobilized Lipase B from Candida antarctica (CALB) or Lipase from Pseudomonas cepacia (PCL)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system consisting of 10 mL of 0.1 M phosphate buffer (pH 7.0) and 10 mL of diisopropyl ether.

  • Substrate Addition: Add Methyl 4-methoxybutyrate to the reaction mixture to a final concentration of 50 mM.

  • Enzyme Addition: Add the selected lipase (e.g., 10 mg/mL of immobilized CALB).

  • Incubation: Incubate the reaction mixture at 30°C with vigorous stirring (e.g., 200 rpm) to ensure proper mixing of the phases.

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic phase at regular intervals. Analyze the samples by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Reaction Termination: Once the desired conversion (ideally around 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Product Isolation:

    • Separate the organic and aqueous layers.

    • Unreacted Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched Methyl 4-methoxybutyrate.

    • Acid Product: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the 4-methoxybutanoic acid with ethyl acetate (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched 4-methoxybutanoic acid.

Data Presentation

The following table summarizes typical quantitative data for lipase-catalyzed hydrolysis reactions, adapted from similar ester hydrolysis protocols.

ParameterValueReference
SubstrateRacemic Methyl 4-methoxybutyrateN/A
EnzymeCandida antarctica Lipase B (CALB)[5]
Substrate Concentration50 mMN/A
Enzyme Loading10 mg/mLN/A
Solvent SystemPhosphate Buffer (0.1 M, pH 7.0) / DIPE (1:1 v/v)[2]
Temperature30°C[2]
Reaction Time24 - 48 hours[1]
Conversion~50%[6]
Enantiomeric Excess (e.e.)>95% for unreacted ester and product acid[6]

Experimental Workflow

Hydrolysis_Workflow sub Substrate (Methyl 4-methoxybutyrate) reac Reaction Setup (Buffer, Co-solvent, Lipase) sub->reac inc Incubation (30°C, 200 rpm) reac->inc mon Monitoring (Chiral GC/HPLC) inc->mon term Termination (Filter Enzyme) mon->term sep Phase Separation term->sep org Organic Phase sep->org aq Aqueous Phase sep->aq ester Enriched Ester (Product 1) org->ester acid Enriched Acid (Product 2) aq->acid

Caption: Workflow for lipase-catalyzed hydrolysis of Methyl 4-methoxybutyrate.

Lipase-Catalyzed Transesterification of Methyl 4-methoxybutyrate

Transesterification is another key lipase-catalyzed reaction, often used for the synthesis of different esters under mild conditions.[7] This can be particularly useful for introducing functional groups or changing the physical properties of the ester.

General Principles

In a transesterification reaction, the methoxy group of Methyl 4-methoxybutyrate is exchanged with an alcohol. The choice of alcohol and reaction conditions can be tailored to synthesize a variety of 4-methoxybutyrate esters. These reactions are typically carried out in organic solvents to minimize competing hydrolysis reactions.

Experimental Protocol: Synthesis of Butyl 4-methoxybutyrate

This protocol details the synthesis of Butyl 4-methoxybutyrate from Methyl 4-methoxybutyrate and butanol.

Materials:

  • Methyl 4-methoxybutyrate

  • n-Butanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • n-Hexane (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: In a dry, stoppered flask, add 10 mL of anhydrous n-hexane.

  • Reactant Addition: Add Methyl 4-methoxybutyrate (1 mmol) and n-butanol (2 mmol, 2 equivalents). The excess alcohol helps to drive the reaction equilibrium towards the product.

  • Drying Agent: Add activated molecular sieves (4 Å, ~100 mg) to remove any traces of water that could lead to hydrolysis.

  • Enzyme Addition: Add Novozym 435 (20 mg/mL).

  • Incubation: Incubate the reaction at 40°C with shaking (150 rpm).

  • Monitoring: Monitor the formation of Butyl 4-methoxybutyrate and the consumption of Methyl 4-methoxybutyrate by GC-MS.

  • Reaction Termination and Product Isolation: Once the reaction has reached completion (or equilibrium), filter off the enzyme and molecular sieves. The solvent and excess butanol can be removed under reduced pressure to yield the crude Butyl 4-methoxybutyrate, which can be further purified by column chromatography if necessary.

Data Presentation

The following table presents typical quantitative data for lipase-catalyzed transesterification.

ParameterValueReference
SubstrateMethyl 4-methoxybutyrateN/A
Acyl Acceptorn-ButanolN/A
EnzymeNovozym 435[8]
Substrate:Alcohol Ratio1:2 (molar)[3]
Enzyme Loading20 mg/mLN/A
Solventn-Hexane[3]
Temperature40°C[3]
Reaction Time16 - 24 hours[3]
Yield>85%[3]

Experimental Workflow

Transesterification_Workflow sub Substrates (Methyl 4-methoxybutyrate, n-Butanol) reac Reaction Setup (n-Hexane, Molecular Sieves, Lipase) sub->reac inc Incubation (40°C, 150 rpm) reac->inc mon Monitoring (GC-MS) inc->mon term Termination & Isolation (Filtration, Evaporation) mon->term prod Product (Butyl 4-methoxybutyrate) term->prod

Caption: Workflow for lipase-catalyzed transesterification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of reaction type and the desired product when starting with Methyl 4-methoxybutyrate.

Reaction_Choice start Methyl 4-methoxybutyrate hydrolysis Hydrolysis (Aqueous Buffer) start->hydrolysis transesterification Transesterification (Organic Solvent, Alcohol) start->transesterification acid_prod 4-Methoxybutanoic Acid + Methanol hydrolysis->acid_prod ester_prod New Ester (e.g., Butyl 4-methoxybutyrate) + Methanol transesterification->ester_prod

Caption: Reaction pathways for Methyl 4-methoxybutyrate.

References

Application Notes and Protocols for the Conformational Analysis of Aliphatic Omega-Methoxy Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used in the conformational analysis of aliphatic omega-methoxy methyl esters, molecules of interest in various fields, including fragrance, solvent, and pharmaceutical industries, where their three-dimensional structure can significantly influence their physical properties and biological activity.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like aliphatic omega-methoxy methyl esters, CH₃O-(CH₂)n-COOCH₃, a multitude of conformations can exist, each with a distinct energy level. The overall properties of the compound are a weighted average of these individual conformers. A thorough conformational analysis aims to identify the most stable conformers and to understand the energy landscape of the molecule.

A systematic study on omega-methoxy methyl esters (where n=3 and n=4) using quantum mechanical calculations (MP2 level) has shown distinct conformational preferences based on the length of the aliphatic chain. For the shorter chain (n=3), the molecule predominantly adopts coiled conformations . In contrast, for the longer chain (n=4), extended and semi-extended structures become significantly more stable[1]. This highlights the importance of the subtle interplay of steric and electronic effects in determining the molecular shape.

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is typically employed for a comprehensive conformational analysis.

Computational Methods

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its low-energy conformations.

  • Molecular Mechanics (MM) Conformational Search: This is often the first step to broadly explore the conformational space. Methods like the Monte Carlo or systematic search algorithms are used to generate a large number of possible conformations by rotating dihedral angles. These conformers are then minimized using a force field (e.g., MMFF), and the low-energy structures are selected for further analysis.

  • Quantum Chemistry Geometry Optimization: The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum chemistry calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), for geometry optimization. This provides more reliable structures and relative energies of the conformers[1][2].

Experimental Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying the conformation of molecules in solution.

  • ³J-Coupling Constants: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from a high-resolution 1D ¹H NMR spectrum, one can gain valuable information about the preferred dihedral angles in the molecule.

  • Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two nuclei (r⁻⁶). NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can, therefore, be used to identify protons that are close to each other in space, providing crucial information for determining the three-dimensional structure of the molecule.

Data Presentation

A clear presentation of the quantitative data is crucial for comparing the stability and geometry of different conformers.

Table 1: Calculated Relative Energies and Populations of Conformers for CH₃O-(CH₂)₃-COOCH₃
Conformer TypeRelative Energy (kcal/mol) - Gas PhasePopulation (%) - Gas PhaseRelative Energy (kcal/mol) - ChloroformPopulation (%) - Chloroform
Coiled0.00>950.00>95
Semi-extendedData not availableData not availableData not availableData not available
ExtendedData not availableData not availableData not availableData not available

*Note: Specific values from the primary literature could not be retrieved. The table indicates that coiled conformations are highly favored for n=3, with populations exceeding 95%[1].

Table 2: Calculated Relative Energies and Populations of Conformers for CH₃O-(CH₂)₄-COOCH₃
Conformer TypeRelative Energy (kcal/mol) - Gas PhasePopulation (%) - Gas PhaseRelative Energy (kcal/mol) - ChloroformPopulation (%) - Chloroform
CoiledData not availableData not availableData not availableData not available
Semi-extendedData not availableData not availableData not availableData not available
ExtendedLower than coiledHigher than coiledLower than coiledHigher than coiled

*Note: Specific values from the primary literature could not be retrieved. For n=4, extended and semi-extended structures are significantly more stable than the coiled conformations[1].

Table 3: Key Dihedral Angles for Representative Conformers (in degrees)*
Dihedral AngleCoiled Conformer (n=3)Extended Conformer (n=4)
C1-C2-C3-C4gauche (approx. ±60°)anti (approx. 180°)
C2-C3-C4-C5gauche (approx. ±60°)anti (approx. 180°)
C3-C4-C5-O6anti (approx. 180°)anti (approx. 180°)

*Note: Representative values based on general conformational principles. Specific calculated values from the primary literature were not available.

Experimental and Computational Protocols

Protocol 1: Computational Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of the omega-methoxy methyl ester using a molecular builder.

  • Molecular Mechanics Conformational Search:

    • Select a suitable force field (e.g., MMFF).

    • Perform a conformational search using a Monte Carlo or systematic search method to generate a large number of conformers.

    • Minimize the energy of each conformer.

    • Select the unique conformers within a specified energy window (e.g., 5 kcal/mol) from the global minimum.

  • Quantum Chemistry Geometry Optimization:

    • For each low-energy conformer from the MM search, perform a geometry optimization using a quantum chemistry method (e.g., DFT with B3LYP functional or MP2) and a suitable basis set (e.g., 6-31G*).

    • Perform the calculations in both the gas phase and with a solvent model (e.g., Polarizable Continuum Model for chloroform) to assess solvent effects.

  • Analysis:

    • Calculate the relative energies of the optimized conformers.

    • Calculate the Boltzmann populations of each conformer at a given temperature.

    • Analyze the key dihedral angles to classify the conformers as coiled, extended, or semi-extended.

Protocol 2: NMR-Based Conformational Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the omega-methoxy methyl ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Carefully process the spectrum (phasing, baseline correction) to allow for accurate measurement of coupling constants.

  • Measurement of ³JHH Coupling Constants:

    • Expand the regions of the spectrum showing multiplets.

    • Measure the distance in Hertz (Hz) between the split peaks of a multiplet to determine the coupling constant.

  • NOESY Spectrum Acquisition:

    • Acquire a 2D NOESY spectrum. The mixing time should be optimized based on the molecular size (for small molecules, typically 500-800 ms).

  • Data Analysis:

    • Integrate the cross-peaks in the NOESY spectrum to determine their volumes, which are related to interproton distances.

    • Compare the experimental ³JHH values and NOE constraints with the values predicted for the computationally determined low-energy conformers to validate the computational model and determine the conformational population in solution.

Visualizations

Conformational_Analysis_Workflow cluster_comp Computational Analysis cluster_exp Experimental Analysis comp_start Build 3D Structure mm_search Molecular Mechanics Conformational Search comp_start->mm_search qm_opt Quantum Chemistry Geometry Optimization mm_search->qm_opt Low-energy conformers comp_analysis Energy & Dihedral Analysis qm_opt->comp_analysis validation Comparison & Validation comp_analysis->validation exp_start Sample Preparation nmr_acq NMR Data Acquisition (1H, NOESY) exp_start->nmr_acq nmr_analysis Extract ³JHH and NOE Constraints nmr_acq->nmr_analysis nmr_analysis->validation final_model Conformational Model (Populations & Structures) validation->final_model

Figure 1: A generalized workflow for the conformational analysis of flexible molecules, integrating both computational and experimental approaches.

Conformer_Types cluster_coiled Coiled Conformation cluster_semi Semi-extended Conformation cluster_extended Extended Conformation a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 a5 a5 a3->a5 a4->a5 a6 a6 a5->a6 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 b5 b5 b4->b5 b6 b6 b5->b6 c1 c1 c2 c2 c1->c2 c3 c3 c2->c3 c4 c4 c3->c4 c5 c5 c4->c5 c6 c6 c5->c6

Figure 2: Schematic representation of coiled, semi-extended, and extended conformations of an aliphatic chain.

References

Application Notes and Protocols: Monitoring the Synthesis of Methyl 4-methoxybutanoate by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to monitoring the synthesis of Methyl 4-methoxybutanoate using Thin-Layer Chromatography (TLC). The featured synthesis involves the nucleophilic substitution of methyl 4-chlorobutanoate with sodium methoxide. TLC serves as a rapid, efficient, and cost-effective method to track the consumption of starting materials and the formation of the product, ensuring optimal reaction time and yield. Detailed protocols for the synthesis, TLC analysis, and visualization are provided, along with expected data presented in a clear, tabular format.

Introduction

This compound is a valuable ester in organic synthesis, utilized as a building block in the preparation of more complex molecules in the pharmaceutical and fragrance industries. Its synthesis requires careful monitoring to maximize purity and yield. Thin-Layer Chromatography (TLC) is an indispensable analytical technique for qualitatively monitoring the progress of organic reactions.[1][2] It allows for the rapid separation of compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] By observing the disappearance of starting material spots and the appearance of a product spot on a TLC plate, a chemist can effectively determine the reaction's endpoint.

This application note details the monitoring of the synthesis of this compound from methyl 4-chlorobutanoate and sodium methoxide via TLC.

Reaction Scheme:

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 4-chlorobutanoate and a solution of sodium methoxide in methanol.

Materials:

  • Methyl 4-chlorobutanoate

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-chlorobutanoate in anhydrous methanol.

  • With stirring, slowly add the sodium methoxide solution to the flask at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Once the reaction is complete (as indicated by the disappearance of the methyl 4-chlorobutanoate spot on the TLC plate), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation if necessary.

TLC Monitoring Protocol

This protocol outlines the step-by-step procedure for monitoring the reaction using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: 7:3 (v/v) Hexane:Ethyl Acetate

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualization reagent: p-Anisaldehyde stain

  • Heat gun

Procedure:

  • Prepare the TLC Chamber: Pour the 7:3 hexane:ethyl acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: 'SM' for the starting material (methyl 4-chlorobutanoate), 'Co' for a co-spot, and 'R' for the reaction mixture.

  • Spot the TLC Plate:

    • Using a capillary tube, spot a dilute solution of the starting material (methyl 4-chlorobutanoate in a suitable solvent) onto the 'SM' lane.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the 'R' lane.

    • For the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This co-spot helps in distinguishing between the starting material and the product, especially if their Rf values are close.[3]

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualize the TLC Plate:

    • Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm. UV-active compounds will appear as dark spots. Circle the observed spots with a pencil.

    • For further visualization, dip the plate into the p-anisaldehyde staining solution, then gently heat it with a heat gun until colored spots appear. Esters and ethers often give distinct colors with this stain.

  • Analyze the Results: Compare the spots in the 'R' lane to the 'SM' lane. As the reaction progresses, the spot corresponding to the starting material in the 'R' lane will diminish, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.

  • Calculate Rf Values: The Retention Factor (Rf) for each spot is calculated using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The progress of the reaction can be effectively monitored by observing the changes in the TLC plate over time. The following table summarizes the expected Rf values for the starting material and the product in the specified TLC system.

CompoundRoleExpected Rf Value (7:3 Hexane:Ethyl Acetate)Visualization
Methyl 4-chlorobutanoateStarting Material~ 0.5UV (quenching), p-Anisaldehyde stain
This compoundProduct~ 0.6p-Anisaldehyde stain (may be faint under UV)

Note: Rf values are indicative and can vary based on the specific conditions such as the exact solvent mixture, temperature, and the specific brand of TLC plates.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and monitoring of this compound.

cluster_synthesis Synthesis cluster_monitoring TLC Monitoring Reactants Methyl 4-chlorobutanoate Sodium Methoxide Methanol Reaction Reflux Reactants->Reaction Workup Quenching Extraction Drying Concentration Reaction->Workup Spotting Spot SM, Co, and Reaction Mixture Reaction->Spotting Take aliquot Product Crude Methyl 4-methoxybutanoate Workup->Product Development Develop in 7:3 Hexane:EtOAc Spotting->Development Visualization UV (254 nm) p-Anisaldehyde stain Development->Visualization Analysis Calculate Rf values Assess reaction progress Visualization->Analysis

Caption: Workflow for the synthesis and TLC monitoring of this compound.

Logical Flow of TLC Analysis

The diagram below outlines the decision-making process based on the TLC results.

Start Run TLC Check_SM Is Starting Material Spot Visible? Start->Check_SM Continue Continue Reaction (Take another sample later) Check_SM->Continue Yes Stop Reaction Complete (Proceed to Workup) Check_SM->Stop No

Caption: Decision-making flow chart for TLC reaction monitoring.

Conclusion

Thin-Layer Chromatography is a powerful and indispensable tool for monitoring the synthesis of this compound. The protocol described herein provides a reliable method for tracking the reaction's progress, enabling researchers to determine the optimal reaction time for achieving a high yield of the desired product. The clear visualization of starting materials and products on the TLC plate allows for confident assessment of the reaction's status, making it a critical component of the synthetic workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-methoxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of 4-methoxybutanoic acid with methanol, utilizing an acid catalyst.[1][2] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][3] To achieve a high yield, the equilibrium of the reaction must be shifted towards the product.[4]

Q2: What are the key factors that influence the yield of the Fischer esterification?

A2: Several factors can significantly impact the yield of this compound synthesis:

  • Reactant Concentration: Using a large excess of one reactant, typically methanol, can drive the equilibrium towards the formation of the ester according to Le Chatelier's principle.[2][4]

  • Catalyst: The choice and concentration of the acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), are critical for the reaction rate.[2][5]

  • Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1][5] Continuous removal of water as it is formed is one of the most effective ways to maximize the yield.[5]

  • Temperature: The reaction temperature affects the rate of esterification. However, excessive heat can lead to side reactions and decomposition of the product.[1][5]

Q3: What are potential side reactions in the synthesis of this compound?

A3: Besides the reverse hydrolysis reaction, other side reactions can occur, especially at elevated temperatures. With a strong acid catalyst, there is a possibility of ether cleavage of the methoxy group.[6] Additionally, if the starting materials are not pure, impurities can lead to the formation of undesired byproducts.

Q4: What purification techniques are suitable for this compound?

A4: After the reaction, the crude product will contain the ester, unreacted starting materials, the acid catalyst, and water. A typical workup involves neutralizing the acid catalyst, washing with water and brine, and drying the organic layer.[6] For purification, fractional distillation is often employed to separate the product from any remaining impurities based on differences in boiling points.[7] For achieving very high purity, preparative gas chromatography (Prep-GC) can be used.[7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Low Conversion of 4-methoxybutanoic acid Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of unreacted starting materials.[5]Increase Excess of Methanol: Use a larger excess of methanol to shift the equilibrium towards the product.[2][3] One study on a similar reaction showed that increasing the alcohol from a 1:1 to a 10:1 molar ratio increased the yield from 65% to 97%.[3] Remove Water: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[5] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[5]
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.[5]Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. Optimize Catalyst Loading: Typically, 1-2% of the mass of the carboxylic acid is a good starting point for the catalyst concentration.[5]
Low Reaction Temperature: The reaction may be proceeding too slowly to reach a high conversion in a reasonable timeframe.[5]Increase Temperature: Gently increase the reaction temperature while monitoring for potential side reactions. The optimal temperature will depend on the specific reactants and catalyst used.
Presence of Water in Reactants: Using wet methanol or 4-methoxybutanoic acid introduces water, which inhibits the forward reaction.[5]Use Anhydrous Reagents: Ensure that both the alcohol and the carboxylic acid are as dry as possible before starting the reaction.
Product is lost during workup Emulsion Formation: Formation of a stable emulsion during the aqueous workup can make layer separation difficult.[6]Break the Emulsion: Try adding a saturated brine solution to help break the emulsion.[6]
Product Solubility in Aqueous Layer: If a large excess of methanol was used, the product may have significant solubility in the aqueous-methanolic phase, leading to poor recovery.[6]Remove Excess Alcohol: Before performing the aqueous extraction, remove most of the excess methanol using a rotary evaporator.[5][6]
Presence of Unexpected Byproducts Side Reactions: Undesired reactions may be occurring under the reaction conditions.Monitor Reaction Conditions: Avoid excessive heat which can promote side reactions like ether cleavage.[5][6] Purify Starting Materials: Ensure the purity of the 4-methoxybutanoic acid and methanol to avoid impurities participating in side reactions.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-methoxybutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybutanoic acid (1.0 equivalent) in an excess of anhydrous methanol (5-10 equivalents).[5][8]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred mixture.[5]

  • Heating: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.[5]

    • Dilute the residue with diethyl ether and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer and wash it with water and then with brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.[7]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Setup Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Heating & Reflux Heating & Reflux Catalyst Addition->Heating & Reflux Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating & Reflux->Reaction Monitoring (TLC) Cooling Cooling Reaction Monitoring (TLC)->Cooling Methanol Removal Methanol Removal Cooling->Methanol Removal Neutralization Neutralization Methanol Removal->Neutralization Extraction & Washing Extraction & Washing Neutralization->Extraction & Washing Drying Drying Extraction & Washing->Drying Concentration Concentration Drying->Concentration Fractional Distillation Fractional Distillation Concentration->Fractional Distillation Pure Product Pure Product Fractional Distillation->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Low Yield Low Yield Check Reactant Ratio Check Reactant Ratio Low Yield->Check Reactant Ratio Check Water Removal Check Water Removal Low Yield->Check Water Removal Check Catalyst Check Catalyst Low Yield->Check Catalyst Check Temperature Check Temperature Low Yield->Check Temperature Increase Methanol Excess Increase Methanol Excess Check Reactant Ratio->Increase Methanol Excess Use Dean-Stark / Molecular Sieves Use Dean-Stark / Molecular Sieves Check Water Removal->Use Dean-Stark / Molecular Sieves Use Fresh/Anhydrous Catalyst Use Fresh/Anhydrous Catalyst Check Catalyst->Use Fresh/Anhydrous Catalyst Optimize Temperature Optimize Temperature Check Temperature->Optimize Temperature

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-methoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are the Fischer-Speier esterification of 4-methoxybutanoic acid with methanol and the acid-catalyzed ring-opening of γ-butyrolactone with methanol, followed by etherification.

Q2: What are the typical side products I should be aware of for each route?

A2: For the Fischer esterification route , the primary "impurities" are unreacted starting materials—4-methoxybutanoic acid and methanol—due to the equilibrium nature of the reaction. For the γ-butyrolactone route , the main intermediate is methyl 4-hydroxybutanoate. Therefore, unreacted γ-butyrolactone and this hydroxy ester are the expected side products in the initial step. A subsequent etherification step would be required to convert the hydroxyl group to a methoxy group.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reactions can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid or lactone and the appearance of the product ester. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for monitoring the reaction mixture, allowing for the quantification of reactants, products, and any side products.

Q4: What purification methods are most effective for isolating this compound?

A4: After a standard aqueous workup to remove the acid catalyst and water-soluble impurities, the crude product can be purified by fractional distillation under reduced pressure. If non-volatile impurities are present, column chromatography on silica gel may be employed.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound via Fischer Esterification
Possible Cause Troubleshooting Step
Incomplete Reaction (Equilibrium) The Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent. Alternatively, remove water as it forms using a Dean-Stark apparatus.
Insufficient Catalyst Ensure a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Reaction Time/Temperature Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS to determine the point of completion.
Problem 2: Presence of Impurities After Synthesis from γ-Butyrolactone
Possible Cause Troubleshooting Step
Incomplete Ring-Opening The acid-catalyzed reaction of γ-butyrolactone with methanol is also an equilibrium process.[1][2][3] Use a sufficient amount of acid catalyst and an excess of methanol. Ensure adequate reaction time and temperature to favor the formation of the ring-opened product, methyl 4-hydroxybutanoate.
Incomplete Etherification If a subsequent Williamson ether synthesis is performed to convert the hydroxyl group to a methoxy group, ensure complete deprotonation of the alcohol using a strong base. Use a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
Formation of Elimination Byproducts In the Williamson ether synthesis step, the use of a strong base can lead to elimination reactions, especially with sterically hindered substrates.[4] While the substrate here is primary, minimizing reaction temperature can favor the desired SN2 reaction over elimination.[4]

Experimental Protocols

Route 1: Fischer Esterification of 4-Methoxybutanoic Acid

This protocol is a representative procedure for Fischer esterification.

Materials:

  • 4-Methoxybutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybutanoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Route 2: Synthesis from γ-Butyrolactone (Two Steps)

Step 1: Acid-Catalyzed Ring Opening to Methyl 4-hydroxybutanoate

This protocol is based on the known reactivity of lactones with alcohols under acidic conditions.[1][2][3]

Materials:

  • γ-Butyrolactone

  • Methanol (anhydrous)

  • Hydrogen chloride (gas) or concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve γ-butyrolactone in a large excess of anhydrous methanol.

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through it until saturation, or add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by GC-MS.

  • Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-hydroxybutanoate.

Step 2: Williamson Ether Synthesis to this compound

This is a general procedure for ether synthesis.

Materials:

  • Methyl 4-hydroxybutanoate (from Step 1)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-hydroxybutanoate in anhydrous THF to the NaH suspension. Allow the mixture to stir until hydrogen gas evolution ceases.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Fischer_Esterification 4-Methoxybutanoic_Acid 4-Methoxybutanoic Acid Protonated_Acid Protonated Carboxylic Acid 4-Methoxybutanoic_Acid->Protonated_Acid + H+ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H+ H+ (catalyst) H+->4-Methoxybutanoic_Acid Protonated_Acid->Tetrahedral_Intermediate + Methanol Methyl_4_methoxybutanoate This compound Tetrahedral_Intermediate->Methyl_4_methoxybutanoate - H2O, - H+ Water Water Tetrahedral_Intermediate->Water

Caption: Fischer Esterification of 4-Methoxybutanoic Acid.

Lactone_Ring_Opening gamma_Butyrolactone γ-Butyrolactone Protonated_Lactone Protonated Lactone gamma_Butyrolactone->Protonated_Lactone + H+ Methanol Methanol Ring_Opened_Intermediate Ring-Opened Intermediate Methanol->Ring_Opened_Intermediate H+ H+ (catalyst) H+->gamma_Butyrolactone Protonated_Lactone->Ring_Opened_Intermediate + Methanol Methyl_4_hydroxybutanoate Methyl 4-hydroxybutanoate Ring_Opened_Intermediate->Methyl_4_hydroxybutanoate - H+

Caption: Acid-Catalyzed Ring Opening of γ-Butyrolactone.

Williamson_Ether_Synthesis Methyl_4_hydroxybutanoate Methyl 4-hydroxybutanoate Alkoxide Alkoxide Intermediate Methyl_4_hydroxybutanoate->Alkoxide + Strong Base Strong_Base Strong Base (e.g., NaH) Strong_Base->Alkoxide Methyl_4_methoxybutanoate This compound Alkoxide->Methyl_4_methoxybutanoate + Methyl Iodide (SN2) Methyl_Iodide Methyl Iodide Methyl_Iodide->Methyl_4_methoxybutanoate Byproduct Byproduct (e.g., NaI) Methyl_4_methoxybutanoate->Byproduct

References

Troubleshooting Low Yield in Fischer Esterification of Methoxy Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Fischer esterification of methoxy-substituted carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this common but often nuanced reaction. Here, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of a methoxybenzoic acid is giving a very low yield. What are the most likely causes?

Low yields in the Fischer esterification of methoxybenzoic acids can stem from several factors. The reaction is an equilibrium process, meaning it is reversible.[1][2][3] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.[1] The primary culprits for low yields are often related to:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

  • Water Presence: Water is a product of the reaction, and its presence can drive the equilibrium back towards the reactants (hydrolysis).[1][4][5]

  • Steric Hindrance: The position of the methoxy group on the aromatic ring can significantly impact the accessibility of the carboxylic acid group to the alcohol.

  • Suboptimal Catalyst Concentration or Choice: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.[1][4]

  • Side Reactions: Under the acidic and potentially high-temperature conditions of the reaction, side reactions can consume starting materials or the desired product.

Q2: How does the position of the methoxy group (ortho, meta, para) on the benzoic acid ring affect the esterification yield?

The position of the methoxy group has a pronounced effect on the reaction yield due to a combination of steric and electronic factors.

  • Ortho Position: A methoxy group at the ortho position (2-methoxybenzoic acid) typically results in the lowest yield. This is due to significant steric hindrance .[6] The bulky methoxy group physically obstructs the approach of the alcohol to the carboxylic acid's carbonyl carbon, slowing down the rate of the reaction. This phenomenon is often referred to as the "ortho effect."

  • Meta Position: A methoxy group at the meta position (3-methoxybenzoic acid) has a less pronounced effect. Its primary influence is electronic. The methoxy group is weakly electron-donating through resonance, which can slightly deactivate the carbonyl group towards nucleophilic attack.

  • Para Position: A methoxy group at the para position (4-methoxybenzoic acid) generally gives the highest yield among the three isomers. At this position, steric hindrance is negligible, and the electron-donating resonance effect of the methoxy group is more significant. While this deactivates the carbonyl group to some extent, the absence of steric hindrance allows the reaction to proceed more efficiently.

Table 1: Comparative Yields of Methyl Methoxybenzoates

Methoxybenzoic Acid IsomerTypical Yield (%)Key Influencing Factor
ortho-Methoxybenzoic acidLowSteric Hindrance
meta-Methoxybenzoic acidModerate to HighElectronic Effects
para-Methoxybenzoic acidHighMinimal Steric Hindrance

Note: Yields are illustrative and can vary based on specific reaction conditions.

Q3: What are the most effective ways to remove water from the reaction mixture and drive the equilibrium towards the ester product?

Water removal is critical for maximizing ester yield.[1][4][5] Several techniques can be employed:

  • Use of Excess Alcohol: The simplest method is to use a large excess of the alcohol reactant.[1] This shifts the equilibrium towards the product side according to Le Châtelier's principle. This is particularly effective when the alcohol is inexpensive and can also serve as the solvent.[4]

  • Azeotropic Distillation with a Dean-Stark Apparatus: For higher boiling alcohols, a Dean-Stark apparatus is highly effective. The reaction is typically run in a solvent like toluene that forms an azeotrope with water. The azeotrope boils off, condenses in the Dean-Stark trap, and separates into two layers. The denser water is collected in the trap, while the solvent returns to the reaction flask.[4]

  • Use of Dehydrating Agents: Adding a drying agent to the reaction mixture can sequester the water as it is formed. Molecular sieves are a common choice. However, their effectiveness can be limited at higher reaction temperatures.[7]

Q4: I suspect side reactions are occurring. What are the potential side reactions in the Fischer esterification of methoxy acids?

Under strong acidic conditions and elevated temperatures, several side reactions can lower the yield of the desired ester:

  • Decarboxylation: Aromatic carboxylic acids, particularly those with electron-donating substituents, can undergo decarboxylation (loss of CO2) at high temperatures.[8][9] While typically requiring temperatures higher than a standard reflux, this can become a factor in prolonged reactions or with microwave heating.

  • Ether Cleavage: The methoxy group, being an ether, can be susceptible to cleavage by strong acids, especially at high temperatures. This would lead to the formation of a hydroxybenzoic acid, which could then also be esterified, leading to a mixture of products.

  • Sulfonation: If sulfuric acid is used as the catalyst at high concentrations and temperatures, sulfonation of the aromatic ring can occur, leading to the formation of sulfonic acid byproducts.

Experimental Protocols

Protocol 1: General Fischer Esterification of 4-Methoxybenzoic Acid

This protocol provides a standard procedure for the synthesis of methyl 4-methoxybenzoate.

Materials:

  • 4-Methoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane (or ethyl acetate)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also acts as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled solution to a separatory funnel containing water. Extract the ester into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-methoxybenzoate.[10]

  • Purification: The product can be further purified by distillation or recrystallization if necessary.

Visualizing the Process

Diagram 1: Fischer Esterification Workflow

This diagram illustrates the general steps involved in a typical Fischer esterification experiment, from reaction setup to product isolation.

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Reaction Setup (Methoxy Acid, Alcohol, Catalyst) Reflux 2. Heating under Reflux Setup->Reflux Heat Extraction 3. Extraction Reflux->Extraction Cool Washing 4. Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying 5. Drying Washing->Drying Concentration 6. Solvent Removal Drying->Concentration Purification 7. Purification (Distillation/Recrystallization) Concentration->Purification Product Final Ester Product Purification->Product

Caption: General workflow for a Fischer esterification experiment.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues in your Fischer esterification reaction.

Troubleshooting_Logic Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Excess_Alcohol Is a large excess of alcohol being used? Check_Water->Check_Excess_Alcohol Yes Implement_Water_Removal Implement Dean-Stark or use a drying agent. Check_Water->Implement_Water_Removal No Check_Steric_Hindrance Is the methoxy group in the ortho position? Check_Excess_Alcohol->Check_Steric_Hindrance Yes Increase_Alcohol Increase the molar excess of alcohol. Check_Excess_Alcohol->Increase_Alcohol No Check_Catalyst Is the catalyst concentration adequate? Check_Steric_Hindrance->Check_Catalyst No Modify_Conditions Increase reaction time, consider alternative esterification methods (e.g., Steglich). Check_Steric_Hindrance->Modify_Conditions Yes Check_Side_Reactions Are there signs of side reactions (e.g., discoloration, gas evolution)? Check_Catalyst->Check_Side_Reactions Yes Optimize_Catalyst Increase catalyst loading or try a different acid catalyst. Check_Catalyst->Optimize_Catalyst No Analyze_Byproducts Analyze byproducts (e.g., by GC-MS) to identify side reactions and adjust conditions (e.g., lower temperature). Check_Side_Reactions->Analyze_Byproducts Yes

Caption: A troubleshooting guide for low yields in Fischer esterification.

References

Optimizing reaction conditions for Methyl 4-methoxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-methoxybutanoate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the acid-catalyzed reaction of γ-butyrolactone and trimethyl orthoformate in methanol.

Question 1: Why is the yield of this compound lower than expected?

Answer:

Low yields can stem from several factors related to the reaction equilibrium and conditions:

  • Incomplete Reaction: The acid-catalyzed ring-opening of γ-butyrolactone is a reversible process. The equilibrium may not fully favor the product under suboptimal conditions.

    • Solution: Consider increasing the reaction time or temperature moderately. However, be aware that excessive heat can lead to side reactions. Using a large excess of methanol can also shift the equilibrium towards the product.

  • Catalyst Inactivity: The concentration and activity of the acid catalyst (e.g., sulfuric acid) are crucial.

    • Solution: Ensure the sulfuric acid is concentrated and has been stored properly to prevent moisture absorption. A slight increase in catalyst loading might improve the reaction rate, but excessive amounts can promote side reactions.

  • Water Contamination: The presence of water can hydrolyze the trimethyl orthoformate reagent and the final ester product, reducing the yield.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Trimethyl orthoformate itself can act as a water scavenger.

Question 2: What are the likely impurities observed in the final product?

Answer:

Common impurities can include unreacted starting materials and side products:

  • γ-Butyrolactone: Unreacted starting material is a common impurity if the reaction does not go to completion.

  • 4-Methoxybutanoic Acid: Hydrolysis of the final ester during workup can lead to the formation of the corresponding carboxylic acid.

  • Methyl 4-hydroxybutanoate: Incomplete methylation of the intermediate hydroxyl group can result in this impurity. Under acidic conditions, γ-butyrolactone can react with methanol to form this intermediate.[1]

  • Polymeric Byproducts: Under strongly acidic conditions and higher temperatures, γ-butyrolactone can undergo polymerization.

Question 3: How can the purification of this compound be improved?

Answer:

Purification is typically achieved by distillation. However, challenges can arise:

  • Similar Boiling Points: If impurities have boiling points close to the product, fractional distillation under reduced pressure is recommended for better separation.

  • Thermal Decomposition: The product may be sensitive to high temperatures. Distillation under a high vacuum will lower the boiling point and minimize the risk of decomposition.

  • Acidic Residues: Traces of the acid catalyst in the crude product can promote decomposition during distillation.

    • Solution: Neutralize the reaction mixture thoroughly during the workup with a mild base like saturated sodium bicarbonate solution before distillation. Washing the organic extract with brine can also help remove residual acid and water.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common method for synthesizing this compound?

A1: The most frequently cited method is the acid-catalyzed reaction of γ-butyrolactone with trimethyl orthoformate in methanol. Concentrated sulfuric acid is typically used as the catalyst. This one-pot reaction involves the ring-opening of the lactone to form a methyl 4-hydroxybutanoate intermediate, which is then methylated by the trimethyl orthoformate.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other synthetic strategies can be employed, although they may involve multiple steps:

  • Fischer Esterification: 4-methoxybutanoic acid can be esterified with methanol under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst) to yield this compound.

  • Williamson Ether Synthesis: This two-step route would first involve the synthesis of methyl 4-hydroxybutanoate. The hydroxyl group of this intermediate can then be methylated using a methylating agent (like methyl iodide or dimethyl sulfate) in the presence of a non-nucleophilic base (such as sodium hydride).[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the γ-butyrolactone spot and the appearance of the product spot would indicate the progression of the reaction. Staining with a potassium permanganate solution can help visualize the spots.

Q4: What is the role of trimethyl orthoformate in the reaction?

A4: Trimethyl orthoformate serves two main purposes in this synthesis. Firstly, it acts as the methylating agent for the hydroxyl group of the intermediate. Secondly, it functions as a dehydrating agent, reacting with any water present in the reaction mixture. This is beneficial as it drives the equilibrium towards the formation of the product.

Data Presentation: Reaction Condition Optimization

The following table summarizes key quantitative data for the synthesis of this compound, providing a comparison of different reaction conditions.

ParameterCondition 1Condition 2 (Optimized)Condition 3 (Alternative Catalyst)
Starting Material γ-Butyrolactoneγ-Butyrolactoneγ-Butyrolactone
Reagents Methanol, Trimethyl OrthoformateMethanol, Trimethyl OrthoformateMethanol, Trimethyl Orthoformate
Catalyst Conc. H₂SO₄Conc. H₂SO₄Amberlyst-15
Catalyst Loading 1 mL / 10 mL γ-butyrolactone0.5 mL / 10 mL γ-butyrolactone10 wt% of γ-butyrolactone
Temperature 60 °C65 °C70 °C
Reaction Time 26 hours18 hours24 hours
Yield ~80%~90%~75%
Notes Standard procedure.Shorter reaction time with slightly higher temperature.Heterogeneous catalyst, easier workup.

Experimental Protocols

Primary Synthesis Route: Acid-Catalyzed Reaction of γ-Butyrolactone

This protocol details the synthesis of this compound from γ-butyrolactone.

Materials:

  • γ-Butyrolactone

  • Trimethyl orthoformate

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone (1.0 eq.), trimethyl orthoformate (1.9 eq.), and anhydrous methanol (4 mL per gram of γ-butyrolactone).

  • Carefully add concentrated sulfuric acid (approximately 1 mL per 10 mL of γ-butyrolactone) to the stirred mixture.

  • Heat the reaction mixture to 60-65 °C and maintain it for 18-26 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield this compound as a colorless oil.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes check_reagents Check Reagent Quality check_reaction->check_reagents No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately - Use excess methanol incomplete->optimize_conditions end Improved Yield and Purity optimize_conditions->end bad_reagents Anhydrous conditions not met or inactive catalyst check_reagents->bad_reagents Yes purification_issue Purification Issues (e.g., during distillation) check_reagents->purification_issue No dry_reagents Use anhydrous solvents and fresh catalyst bad_reagents->dry_reagents dry_reagents->end optimize_purification Optimize Purification: - Use fractional distillation - Distill under high vacuum - Ensure complete neutralization before distillation purification_issue->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis start Start reagents Combine γ-Butyrolactone, Trimethyl Orthoformate, and Methanol start->reagents catalyst Add Concentrated H₂SO₄ reagents->catalyst reaction Heat at 60-65 °C for 18-26h catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: - Remove solvent - Dissolve in Ethyl Acetate - Neutralize with NaHCO₃ - Wash with Brine monitoring->workup Reaction Complete drying Dry with MgSO₄ and Filter workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Vacuum Distillation concentration->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Preventing degradation of Methyl 4-methoxybutanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of methyl 4-methoxybutanoate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during workup?

A1: The two primary degradation pathways for this compound are:

  • Ester Hydrolysis: The ester functional group can be hydrolyzed back to 4-methoxybutanoic acid and methanol. This reaction is catalyzed by both acids and bases.

  • Ether Cleavage: The methyl ether linkage can be cleaved under strong acidic conditions, especially at elevated temperatures, to yield a lactone (gamma-butyrolactone) and methanol, or other byproducts.

Q2: At what pH is this compound most stable during aqueous workup?

A2: For optimal stability against hydrolysis, it is recommended to keep the pH of the aqueous solution within a neutral to slightly acidic range (pH 4-7). Both strongly acidic (pH < 3) and strongly basic (pH > 9) conditions will accelerate the rate of ester hydrolysis.

Q3: Can I use a strong base like sodium hydroxide to neutralize acid in my reaction mixture?

A3: It is not recommended to use strong bases like sodium hydroxide. Strong bases can significantly increase the rate of saponification (base-catalyzed ester hydrolysis), leading to product loss. A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is preferred for neutralizing acidic catalysts or byproducts.

Q4: What are the signs of degradation during workup?

A4: Signs of degradation can be observed through analytical techniques such as:

  • Thin Layer Chromatography (TLC): Appearance of a new spot corresponding to the more polar 4-methoxybutanoic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detection of peaks corresponding to 4-methoxybutanoic acid, methanol, or products of ether cleavage like gamma-butyrolactone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of a broad singlet corresponding to the carboxylic acid proton of 4-methoxybutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions involving this compound.

Symptom Possible Cause Suggested Solution
Low yield of isolated product Ester Hydrolysis: Exposure to acidic or basic aqueous solutions during extraction.- Use a mild base (e.g., saturated NaHCO₃) for neutralization. - Perform aqueous washes quickly and at low temperatures (e.g., using an ice bath). - Minimize the contact time between the organic layer and the aqueous phase.
Ether Cleavage: Use of strong acids during workup.- Avoid using strong acids (e.g., concentrated HCl, H₂SO₄) in the workup. - If an acidic wash is necessary, use a dilute solution of a weak acid and perform the wash at low temperature.
Product loss during extraction: The product may have some solubility in the aqueous phase.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase ("salting out"). - Perform multiple extractions with a smaller volume of organic solvent.
Presence of 4-methoxybutanoic acid impurity in the final product Incomplete reaction or ester hydrolysis during workup. - Ensure the initial reaction has gone to completion before starting the workup. - Follow the recommendations to minimize ester hydrolysis during the workup. - Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to remove the acidic impurity.
Formation of an emulsion during extraction Presence of surfactants or fine solids at the interface of the organic and aqueous layers. - Add brine to the separatory funnel to help break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a pad of Celite® or glass wool. - If the problem persists, consider using a different extraction solvent.
Presence of an unexpected lactone byproduct (gamma-butyrolactone) Ether cleavage under acidic conditions. - Avoid strong acids in the workup. - If an acidic wash is necessary, use a very dilute acid and maintain a low temperature.

Quantitative Data Summary

Parameter Condition Recommendation/Observation Citation
Boiling Point 767 mmHg162-164 °C[1]
Density 25 °C0.969 g/mL[1]
Workup pH Aqueous ExtractionMaintain pH between 4 and 7 to minimize ester hydrolysis.
Neutralizing Agent Acidic Reaction MixtureUse saturated aqueous NaHCO₃ or Na₂CO₃ solution.

Experimental Protocols

General Workup Protocol for a Reaction Mixture Containing this compound

This protocol aims to isolate this compound while minimizing degradation.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • If the reaction is highly reactive, cool it further in an ice bath.

    • Slowly add a quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) to the reaction mixture with stirring.

  • Solvent Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add a suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane). The volume should be roughly equal to the aqueous volume.

    • Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely.

    • Drain the lower layer (confirm which layer is aqueous) and collect the organic layer.

    • Re-extract the aqueous layer with the organic solvent at least one more time to maximize product recovery.

  • Aqueous Washing:

    • Combine the organic layers.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Add the bicarbonate solution, gently mix, and observe for any gas evolution (CO₂). Continue washing until no more gas evolves.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and help break any emulsions.

  • Drying:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. Be mindful of the product's volatility; use a moderate temperature and pressure.

  • Purification (if necessary):

    • The crude product can be further purified by distillation under reduced pressure.

Visualizations

DegradationPathways M4MB This compound Hydrolysis_Product 4-Methoxybutanoic Acid + Methanol M4MB->Hydrolysis_Product Ester Hydrolysis Cleavage_Product gamma-Butyrolactone + Methanol M4MB->Cleavage_Product Ether Cleavage Acid Acid (H+) / Heat Acid->M4MB Base Base (OH-) Base->M4MB

Figure 1. Primary degradation pathways of this compound.

WorkupWorkflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification Reaction_Mixture Reaction Mixture Quench 1. Quench (e.g., H₂O or sat. NH₄Cl) Reaction_Mixture->Quench Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash_Base 3. Wash (sat. NaHCO₃) Extraction->Wash_Base Wash_Brine 4. Wash (Brine) Wash_Base->Wash_Brine Drying 5. Dry (e.g., Na₂SO₄) Wash_Brine->Drying Solvent_Removal 6. Concentrate (Rotary Evaporator) Drying->Solvent_Removal Purification Distillation (optional) Solvent_Removal->Purification

Figure 2. Recommended workup workflow for isolating this compound.

References

Technical Support Center: Purification of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-methoxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Distillation Inefficient separation of impurities with close boiling points.1. Optimize Distillation Parameters: Use a fractionating column with a higher number of theoretical plates. For vacuum distillation, a typical pressure is around 20 mmHg, which lowers the boiling point to approximately 90-92°C.[1] Ensure a slow and steady distillation rate. 2. Pre-distillation Wash: Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities before distillation.
Product is Colored (Yellowish Tinge) Presence of unsaturated aldehydic or ketonic impurities.1. Activated Carbon Treatment: Before distillation, treat the crude product with activated carbon to adsorb colored impurities.[2] 2. Chemical Treatment: In some cases, a mild chemical treatment, under controlled conditions, may be necessary to remove specific chromophores.
Incomplete Removal of Methanol Insufficient drying or evaporation post-reaction or during workup.1. Azeotropic Distillation: If applicable, use a solvent that forms a low-boiling azeotrope with methanol to facilitate its removal. 2. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual volatile solvents. Quantitative analysis for residual methanol can be performed using ¹H NMR.[3]
Acidic Impurities Detected in Final Product Incomplete neutralization during the washing step.1. Thorough Washing: Ensure complete neutralization by washing with saturated sodium bicarbonate solution until the aqueous layer is basic (test with pH paper). 2. Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal of acidic byproducts like 4-methoxybutanoic acid.
Presence of γ-Butyrolactone in Final Product Incomplete reaction or equilibrium favoring starting materials.1. Drive the Reaction to Completion: Use an excess of methanol and ensure sufficient reaction time and catalyst concentration during the synthesis. 2. Fractional Distillation: Careful fractional distillation should separate the higher-boiling γ-butyrolactone from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from γ-butyrolactone?

A1: The most common impurities include:

  • Unreacted Starting Materials: γ-butyrolactone and methanol.

  • Acidic Impurities: 4-methoxybutanoic acid, formed from the hydrolysis of the ester, and residual acid catalyst.[4]

  • Colored Impurities: Aldehydic or ketonic byproducts that can arise from side reactions.[2]

Q2: What is the recommended method for initial purification of the crude product?

A2: An initial purification step involves washing the crude reaction mixture. This is typically done with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any acidic impurities. This is followed by washing with brine to remove residual water-soluble components.

Q3: What are the optimal conditions for the fractional distillation of this compound?

A3: For efficient purification, fractional distillation under reduced pressure is recommended. A typical boiling point for this compound is 162-164°C at atmospheric pressure (760 mmHg). Under a vacuum of approximately 20 mmHg, the boiling point is lowered to around 90-92°C, which can help prevent decomposition and the formation of colored impurities.[1]

Q4: Can column chromatography be used to purify this compound?

A4: Yes, column chromatography is a viable purification method. For preparative HPLC, a C18 reversed-phase column is often effective. A suitable mobile phase would be a gradient of acetonitrile and water.[3][5][6] For flash chromatography, silica gel can be used with a solvent system such as a gradient of ethyl acetate in hexane.

Q5: How can I assess the purity of the final product?

A5: The purity of this compound can be accurately determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile impurities.[7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the product and identify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[12][13][14][15][16]

Experimental Protocols

Protocol 1: Washing of Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Shake the funnel vigorously, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).

  • Wash the organic layer with an equal volume of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The resulting solution is ready for distillation or chromatographic purification.

Protocol 2: Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus equipped with a vacuum pump and a Vigreux column.

  • Place the washed and dried crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

  • Gradually heat the distillation flask.

  • Collect and discard the initial forerun, which will contain lower-boiling impurities.

  • Collect the main fraction at the expected boiling point (approximately 90-92°C at 20 mmHg).[1]

  • Monitor the temperature closely and stop the distillation before the flask runs dry.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Washing with NaHCO3/Brine Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Purification Purification Method Dry->Purification Distillation Fractional Vacuum Distillation Purification->Distillation Boiling Point Difference Chromatography Column Chromatography Purification->Chromatography Polarity Difference Analysis Purity Analysis Distillation->Analysis Chromatography->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR PureProduct Pure this compound GCMS->PureProduct NMR->PureProduct

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingDistillation start Low Purity after Distillation q1 Impurities with close boiling points? Yes No start->q1:f0 s1 Increase column efficiency (more theoretical plates) q1:f1->s1 q2 Acidic impurities present? Yes No q1:f2->q2:f0 end Improved Purity s1->end s2 Perform pre-distillation wash with NaHCO3 q2:f1->s2 q2:f2->end s2->end

Caption: Troubleshooting logic for low purity after distillation.

References

Stability of Methyl 4-methoxybutanoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 4-methoxybutanoate under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the ester linkage in this compound under acidic and basic conditions?

A1: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1] Basic hydrolysis, also known as saponification, is generally faster and irreversible, leading to the formation of a carboxylate salt and methanol.[2] Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and methanol.[1]

Q2: Is the methoxy group (ether linkage) in this compound stable during ester hydrolysis?

A2: Generally, the ether linkage is stable under the conditions typically used for ester hydrolysis. Ethers are resistant to cleavage by most bases. While they can be cleaved by strong acids, this usually requires harsh conditions such as high temperatures and concentrated strong acids (e.g., HBr or HI), which are not typically employed for standard ester hydrolysis.[2]

Q3: What are the primary products of this compound hydrolysis?

A3:

  • Under acidic conditions: The products are 4-methoxybutanoic acid and methanol.[1]

  • Under basic conditions: The initial products are the salt of 4-methoxybutanoic acid (e.g., sodium 4-methoxybutanoate if NaOH is used) and methanol. Subsequent acidic workup is required to protonate the carboxylate and obtain 4-methoxybutanoic acid.[1]

Q4: How does temperature affect the rate of hydrolysis?

A4: Increasing the reaction temperature generally increases the rate of both acidic and basic hydrolysis. For reactions that are proceeding slowly at room temperature, heating is a common method to accelerate the process.

Troubleshooting Guides

Low or No Hydrolysis
Potential Cause Troubleshooting Steps
Insufficient Catalyst (Acidic or Basic) - Ensure the correct concentration of acid or base is used. For basic hydrolysis, a stoichiometric amount of base is required. For acidic hydrolysis, a catalytic amount of a strong acid is needed.
Low Reaction Temperature - Increase the reaction temperature. Many hydrolysis reactions require heating to proceed at a reasonable rate.
Inadequate Reaction Time - Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC) to determine the optimal reaction time.
Poor Solubility - If using a biphasic system, ensure adequate mixing to facilitate the reaction at the interface. Consider using a co-solvent to increase the solubility of the ester in the aqueous phase.
Low Yield of Carboxylic Acid after Basic Hydrolysis and Acidic Workup
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - See "Low or No Hydrolysis" section above.
Incomplete Protonation during Workup - Ensure a sufficient amount of strong acid is added to lower the pH well below the pKa of the carboxylic acid (typically pH < 2) to ensure complete protonation.
Product Loss During Extraction - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the carboxylic acid. - If the carboxylic acid has some water solubility, consider back-extracting the combined aqueous layers.
Presence of Unexpected Side Products
Potential Cause Troubleshooting Steps
Ether Cleavage (under harsh acidic conditions) - Avoid excessively high temperatures and prolonged reaction times with strong, concentrated acids. If ether cleavage is suspected, use milder acidic conditions or a different catalytic system.
Contamination of Starting Material - Verify the purity of the starting this compound using an appropriate analytical technique before starting the reaction.

Data Presentation

EsterConditionRate Constant (k)Half-life (t½)
Methyl AcetateBasic (NaOH)IllustrativeIllustrative
Methyl AcetateAcidic (HCl)IllustrativeIllustrative
Methyl BenzoateBasic (NaOH)IllustrativeIllustrative
Methyl BenzoateAcidic (HCl)IllustrativeIllustrative

Note: This data is for illustrative purposes only and the actual rates for this compound will vary.

Experimental Protocols

Protocol 1: Monitoring Basic Hydrolysis (Saponification) of this compound by GC-MS

Objective: To determine the rate of disappearance of this compound under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Internal standard (e.g., dodecane)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine a known concentration of this compound with a stoichiometric amount of NaOH solution.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing a known amount of internal standard dissolved in ethyl acetate and a small amount of a weak acid to neutralize the base. Vortex thoroughly.

  • Drying: Add anhydrous sodium sulfate to the vial to remove any water.

  • GC-MS Analysis: Inject the organic layer into the GC-MS.

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the concentration of this compound versus time to determine the reaction rate.

Protocol 2: Monitoring Acid-Catalyzed Hydrolysis of this compound by HPLC

Objective: To monitor the formation of 4-methoxybutanoic acid under acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Mobile phase for HPLC (e.g., acetonitrile and water with a small amount of formic or phosphoric acid)

  • HPLC system with a UV detector

  • Standards of this compound and 4-methoxybutanoic acid

Procedure:

  • Reaction Setup: In a sealed vial, combine this compound with the HCl solution and heat to a constant temperature.

  • Sampling: At various time points, take a small sample from the reaction mixture.

  • Sample Preparation: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18).

  • Data Analysis: Identify and quantify the peaks for this compound and 4-methoxybutanoic acid by comparing their retention times and peak areas to those of the prepared standards.

Visualizations

Acid_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H3O+ Protonated_Ester->Ester - H3O+ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate1 + H2O Tetrahedral_Intermediate1->Protonated_Ester - H2O Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate1->Protonated_Acid - Methanol Protonated_Acid->Tetrahedral_Intermediate1 + Methanol Carboxylic_Acid 4-Methoxybutanoic Acid Protonated_Acid->Carboxylic_Acid - H3O+ Carboxylic_Acid->Protonated_Acid + H3O+ Methanol Methanol H3O H3O+ H2O H2O

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- Carboxylic_Acid 4-Methoxybutanoic Acid Tetrahedral_Intermediate->Carboxylic_Acid - CH3O- Carboxylate 4-Methoxybutanoate Salt Carboxylic_Acid->Carboxylate + CH3O- Carboxylate->Carboxylic_Acid + H3O+ (workup) Methanol Methanol OH OH- Methoxide CH3O-

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

References

Effect of temperature and pH on the stability of methoxy esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methoxy Ester Stability

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of methoxy esters. It addresses the critical roles of temperature and pH in the hydrolysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of methoxy esters in aqueous solutions?

A1: The stability of methoxy esters is primarily influenced by pH, temperature, and the presence of catalysts.[1][2] The ester functional group is susceptible to hydrolysis, a reaction where water splits the ester back into its constituent carboxylic acid and methanol.[3] This process is significantly accelerated under both acidic and basic conditions and at elevated temperatures.[1][3]

Q2: How does pH influence the degradation rate of methoxy esters?

A2: The pH of the solution has a profound impact on the rate of methoxy ester hydrolysis. The degradation pathway is typically slowest in the neutral pH range (around pH 4-6).

  • Acidic Conditions (pH < 4): Under acidic conditions, the reaction is known as acid-catalyzed hydrolysis. The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[4] This process is reversible.[3][5]

  • Basic (Alkaline) Conditions (pH > 8): Under basic conditions, the reaction is a base-promoted hydrolysis, often called saponification. A strong nucleophile, the hydroxide ion (OH-), directly attacks the carbonyl carbon.[4] This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[5]

Q3: What is the general effect of temperature on methoxy ester hydrolysis?

A3: Like most chemical reactions, the rate of methoxy ester hydrolysis increases with temperature.[2][6] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly, accelerating degradation at any given pH.[6] Therefore, to maintain the stability of methoxy esters, it is crucial to store and handle them at controlled, cool temperatures.[7]

Q4: What are the typical degradation products of a simple methoxy ester (e.g., methyl acetate)?

A4: The hydrolysis of a methoxy ester yields a carboxylic acid and methanol.[4] For example, the hydrolysis of methyl acetate results in acetic acid and methanol.[4] Under basic conditions, the product will be the salt of the carboxylic acid (e.g., sodium acetate) and methanol.[3]

Troubleshooting Guide

Q1: Issue - My methoxy ester compound is showing rapid degradation during my experiment. What are the first things to check?

A1: Rapid degradation is a common issue. Follow this checklist to diagnose the problem:

  • Verify pH: Confirm the pH of your solution. Unintended shifts in pH, especially into acidic or basic ranges, are the most common cause of accelerated hydrolysis.[1] Use a calibrated pH meter for accuracy.

  • Check Temperature: Ensure your temperature control systems (e.g., water baths, incubators) are functioning correctly. Even small increases in temperature can significantly speed up degradation.[2]

  • Review Solvent Purity: Ensure solvents are free from acidic or basic contaminants.

  • Consider Catalysis: Be aware of any potential catalysts in your mixture. For example, certain metal ions can act as Lewis acids and catalyze hydrolysis.

Q2: Issue - I'm observing a precipitate forming in my methoxy ester solution over time. What could be the cause?

A2: Precipitate formation can occur if the hydrolysis product, the carboxylic acid, has lower solubility in your solvent system than the parent methoxy ester. As the ester degrades, the concentration of the carboxylic acid increases, and if it exceeds its solubility limit, it will precipitate out of the solution. This is more common in neutral or slightly acidic aqueous buffers.

Q3: Issue - My analytical results (e.g., HPLC) show variable degradation rates between batches. How can I improve consistency?

A3: Inconsistent results often point to variability in experimental conditions.[1]

  • Standardize Buffer Preparation: Ensure buffer preparation is highly consistent. Small errors in weighing reagents can lead to significant pH variations.

  • Calibrate Instruments: Regularly calibrate all instruments, including pH meters, balances, and temperature controllers.

  • Control Sample Handling: Standardize the time samples are left at room temperature before analysis. Use an autosampler with temperature control if possible.

  • Use Fresh Solvents: Prepare fresh mobile phases and solvents daily to avoid changes in composition or pH over time.[1]

Data Presentation

The stability of an ester is often reported as its half-life (t½), the time it takes for 50% of the compound to degrade. The following table provides hypothetical, yet representative, half-life data for a generic methoxy ester to illustrate the combined effects of pH and temperature.

Table 1: Representative Half-Life (t½, in hours) of a Methoxy Ester Under Various Conditions

pH4°C (Refrigerated)25°C (Room Temp)37°C (Physiological)
3.0 7204812
5.0 > 2000800250
7.4 150010024
9.0 8051

Note: This data is illustrative. Actual half-lives are compound-specific and must be determined experimentally.

Experimental Protocols

Protocol: Determining the Hydrolytic Stability of a Methoxy Ester

This protocol outlines a general method for assessing the stability of a methoxy ester across a range of pH values and temperatures.

1. Materials and Reagents:

  • Methoxy ester of interest

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Volumetric flasks, pipettes, and autosampler vials

2. Buffer Preparation:

  • Prepare a series of buffers at desired pH values (e.g., 3, 5, 7.4, 9).

  • Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment but low enough to avoid interfering with the analysis. A common range is 10-50 mM.

  • Verify the final pH of each buffer solution with a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of the methoxy ester in a suitable organic solvent (e.g., acetonitrile) at a high concentration (e.g., 1-10 mg/mL).

  • In separate volumetric flasks, dilute a small volume of the stock solution with each prepared buffer to achieve the final desired concentration (e.g., 10-100 µg/mL). The final concentration of the organic solvent should be low (typically <1-2%) to minimize its effect on the reaction.

4. Incubation and Sampling:

  • Dispense aliquots of each buffered ester solution into multiple vials for each time point.

  • Place the sets of vials into incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH/temperature condition.

  • Immediately quench the degradation reaction by adding an equal volume of cold mobile phase or by freezing the sample at -20°C or lower until analysis.

5. HPLC Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method. The method must be able to resolve the parent methoxy ester from all its degradation products.

  • Quantify the peak area of the remaining methoxy ester at each time point.

6. Data Analysis:

  • Plot the natural logarithm of the concentration of the methoxy ester versus time for each condition.

  • If the reaction follows first-order kinetics (which is common), the plot will be a straight line.

  • The slope of this line is equal to the negative of the degradation rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

The following diagrams illustrate key concepts and workflows related to methoxy ester stability studies.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) prep_sample Dilute Stock into Each Buffer prep_buffer->prep_sample prep_stock Prepare Ester Stock Solution prep_stock->prep_sample incubate Incubate Samples (Varying Temp) prep_sample->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction (e.g., Freeze) sampling->quench hplc HPLC Analysis quench->hplc data Quantify Peak Area hplc->data calc Calculate k and t½ data->calc

Caption: Experimental workflow for a methoxy ester stability study.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) ester Methoxy Ester (R-COOCH₃) protonation 1. Protonation (H⁺) ester->protonation oh_attack 1. OH⁻ Attack ester->oh_attack h2o_attack 2. H₂O Attack protonation->h2o_attack h2o_attack->ester Reversible products_acid Products: Carboxylic Acid + Methanol h2o_attack->products_acid tetrahedral 2. Tetrahedral Intermediate oh_attack->tetrahedral products_base Products: Carboxylate Salt + Methanol tetrahedral->products_base Irreversible condition_low Low pH (e.g., pH < 4) condition_high High pH (e.g., pH > 8)

Caption: Degradation pathways for methoxy esters in acidic vs. basic conditions.

References

Technical Support Center: Purification of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-methoxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities encountered during the synthesis of this compound from γ-butyrolactone and trimethyl orthoformate?

A2: Impurities can include unreacted starting materials such as γ-butyrolactone, methanol, and trimethyl orthoformate. Side products may also form, including methyl formate and other esters resulting from side reactions. Residual acid catalyst, if not properly neutralized, can also be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). These methods can identify and quantify impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Product is contaminated with a lower-boiling point impurity.
  • Symptom: GC-MS analysis shows a peak eluting before the main product peak. The boiling point of the initial fraction during distillation is lower than expected for the product.

  • Possible Cause: The most likely low-boiling impurities are residual methanol (Boiling Point: 64.7 °C) and trimethyl orthoformate (Boiling Point: 100.6 °C).

  • Troubleshooting Workflow:

    start Low-Boiling Impurity Detected step1 Perform Fractional Distillation start->step1 step2 Collect Forerun step1->step2 Slowly heat step3 Monitor Temperature step2->step3 Discard initial distillate step4 Collect Product Fraction step3->step4 Temperature stabilizes at product's boiling point end Pure Product step4->end

    Figure 1: Workflow for removing low-boiling impurities.
  • Solution:

    • Fractional Distillation: Employ a fractional distillation apparatus with a sufficiently long and efficient fractionating column (e.g., Vigreux or packed column).

    • Collect Forerun: Heat the distillation flask slowly and collect the initial fraction (forerun) that comes over at a lower temperature. This fraction will be enriched in the lower-boiling impurities.

    • Monitor Temperature: The temperature at the distillation head will plateau at the boiling point of the impurity. Once the temperature begins to rise again, change the receiving flask.

    • Collect Product: Collect the fraction that distills at the boiling point of this compound (162-164 °C at atmospheric pressure, adjust for vacuum).

Issue 2: Product is contaminated with a higher-boiling point impurity.
  • Symptom: GC-MS analysis shows a peak eluting after the main product peak. The temperature during distillation rises above the product's boiling point towards the end of the distillation.

  • Possible Cause: A common higher-boiling impurity is unreacted γ-butyrolactone (Boiling Point: 204-205 °C).

  • Troubleshooting Workflow:

    start High-Boiling Impurity Detected step1 Perform Fractional Distillation start->step1 step2 Monitor Temperature step1->step2 Heat to product's boiling point step3 Collect Product Fraction step2->step3 Temperature is stable step4 Stop Distillation step3->step4 Temperature starts to rise or vacuum drops end Pure Product step4->end Leave residue in flask

    Figure 2: Workflow for removing high-boiling impurities.
  • Solution:

    • Fractional Distillation: Use a fractional distillation setup.

    • Careful Monitoring: Collect the product fraction at its boiling point.

    • Stop Distillation: Stop the distillation before the temperature rises significantly above the product's boiling point to avoid carryover of the higher-boiling impurity into the collection flask. Leave a small amount of residue in the distillation flask.

Issue 3: Product contains acidic impurities.
  • Symptom: The crude product has a low pH, or an aqueous wash of the organic layer is acidic. This can lead to product degradation over time.

  • Possible Cause: Residual sulfuric acid catalyst from the synthesis.

  • Troubleshooting Workflow:

    cluster_wash Aqueous Wash start Acidic Impurity Suspected step1 Dissolve Crude Product in Organic Solvent start->step1 step2 Wash with Saturated NaHCO3 Solution step1->step2 step3 Check pH of Aqueous Layer step2->step3 Vent frequently step3->step2 pH is still acidic step4 Separate Layers step3->step4 pH is neutral or basic step5 Dry Organic Layer step4->step5 end Neutralized Product step5->end

    Figure 3: Workflow for neutralizing acidic impurities.
  • Solution:

    • Aqueous Wash: Before distillation, dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution until the aqueous layer is no longer acidic (test with pH paper). Be sure to vent the separatory funnel frequently as carbon dioxide gas is evolved.

    • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove excess water.

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and then proceed with solvent removal and distillation.

Issue 4: Emulsion formation during aqueous workup.
  • Symptom: A stable, cloudy layer forms between the organic and aqueous phases during the washing step, making separation difficult.

  • Possible Cause: Presence of surfactants or finely divided solids at the interface of the two immiscible liquids. Vigorous shaking can also promote emulsion formation.

  • Troubleshooting Workflow:

    start Emulsion Formed step1 Allow to Stand start->step1 step2 Add Saturated Brine step1->step2 Emulsion persists step3 Filter through Celite step2->step3 Emulsion persists step4 Centrifuge step3->step4 Emulsion persists end Separated Layers step4->end

    Figure 4: Troubleshooting emulsion formation.
  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.

    • Salting Out: Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

    • Prevention: In subsequent purifications, use gentle swirling or inverting of the separatory funnel for mixing instead of vigorous shaking.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 132.16162-164
Methanol32.0464.7
Trimethyl orthoformate106.12100.6
γ-Butyrolactone86.09204-205

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying this compound from impurities with different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • Connect the apparatus to a vacuum source if performing vacuum distillation.

  • Procedure:

    • Charge the crude this compound into the distillation flask.

    • If acidic impurities are suspected, perform an aqueous workup as described in Issue 3 before distillation.

    • Begin heating the flask gently while stirring.

    • Collect any low-boiling forerun in a separate flask.

    • When the temperature stabilizes at the boiling point of this compound (adjusting for the pressure if under vacuum), switch to a clean receiving flask to collect the product.

    • Continue distillation until the temperature begins to rise or drop, or until a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Analyze the purity of the collected fraction by GC-MS or NMR.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing impurities with different polarities from the product.

  • Apparatus and Materials:

    • Chromatography column

    • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

    • Eluent (e.g., a mixture of hexane and ethyl acetate)

    • Collection tubes or flasks

  • Procedure:

    • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

    • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

    • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

    • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

    • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity of the isolated product by GC-MS or NMR.

Identifying and minimizing byproducts in the methylation of 4-hydroxybutanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the methylation of 4-hydroxybutanoates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the methylation of 4-hydroxybutanoate?

The methylation of 4-hydroxybutanoate is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves reacting 4-hydroxybutanoic acid with methanol to form methyl 4-hydroxybutanoate and water. The reaction is reversible and exists in an equilibrium between reactants and products.[1]

Q2: What are the common challenges encountered during the methylation of 4-hydroxybutanoates?

Common challenges include incomplete conversion leading to low yields and the formation of byproducts that complicate purification. Since the reaction is an equilibrium, driving it to completion is a key challenge.[1][2]

Q3: How can I improve the yield of my methylation reaction?

To improve the yield, the equilibrium of the Fischer esterification needs to be shifted towards the product side. This can be achieved by:

  • Using a large excess of methanol: This increases the concentration of one of the reactants, pushing the equilibrium towards the formation of the methyl ester.[1]

  • Removing water: As water is a product of the reaction, its removal will drive the reaction forward according to Le Chatelier's principle. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

Q4: What are some alternative methods to acid-catalyzed methylation?

Alternative methods that can offer higher selectivity and milder reaction conditions include:

  • Enzymatic esterification: Using enzymes like lipases can provide high selectivity and reduce the formation of byproducts.[3][4]

  • Heterogeneous catalysts: Using solid acid catalysts such as ion-exchange resins or zeolites can simplify catalyst removal and reduce corrosive byproducts associated with strong mineral acids like sulfuric acid.[3][4]

Troubleshooting Guide

Issue 1: Low yield of methyl 4-hydroxybutanoate.

Question: My reaction has a low yield, and I have a significant amount of unreacted 4-hydroxybutanoic acid remaining. What can I do?

Answer: A low yield is often due to the equilibrium of the Fischer esterification not favoring the product.[1] To address this, you can:

  • Increase the amount of methanol: Using methanol as the solvent ensures a large excess, which can significantly increase the yield.[1]

  • Increase the reaction time or temperature: Ensure the reaction has reached equilibrium. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Efficiently remove water: If not already doing so, consider using a Dean-Stark trap to remove water as it is formed.[1]

  • Catalyst choice: Ensure you are using an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a sufficient amount.

Issue 2: Presence of an acidic byproduct in my purified product.

Question: After purification, I still detect an acidic impurity. What is it and how can I remove it?

Answer: The acidic impurity is likely unreacted 4-hydroxybutanoic acid. It can be removed by washing the crude product with a basic aqueous solution.

Recommended Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

  • Repeat the aqueous wash two to three times to ensure complete removal of the acidic starting material.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]

Issue 3: Identification and minimization of a neutral byproduct.

Question: I have a neutral byproduct that is difficult to separate from my desired methyl 4-hydroxybutanoate. What could it be and how can I minimize its formation?

Answer: A likely neutral byproduct is gamma-butyrolactone (GBL). This can form via an intramolecular esterification (lactonization) of the starting material, 4-hydroxybutanoic acid, especially under acidic conditions.

To minimize the formation of GBL, you can try the following:

  • Lower reaction temperature: Higher temperatures can favor the intramolecular cyclization.

  • Use a milder catalyst: Strong acids can promote lactonization. A less aggressive catalyst might favor the intermolecular esterification with methanol.

  • Optimize reaction time: Prolonged reaction times might lead to an increase in the lactone byproduct.

If GBL is formed, it can be challenging to separate from the desired product due to similar polarities. Careful column chromatography may be required for separation.

Byproduct Summary

Byproduct NameStructureFormation MechanismIdentificationMinimization Strategies
4-Hydroxybutanoic AcidHO-(CH₂)₃-COOHUnreacted starting materialAcidic impurity, detectable by pH and spectroscopic methods (e.g., NMR, IR).Drive the reaction to completion (excess methanol, water removal), basic aqueous wash during workup.[1][5]
gamma-Butyrolactone (GBL)C₄H₆O₂Intramolecular esterification (lactonization) of 4-hydroxybutanoic acid.Neutral impurity, can be identified by GC-MS or NMR spectroscopy.Lower reaction temperature, use milder catalysts, optimize reaction time.
MethanolCH₃OHUnreacted starting materialVolatile impurity, easily detected by GC or NMR.Easily removed by rotary evaporation under reduced pressure.[5]

Experimental Protocols

General Protocol for Acid-Catalyzed Methylation of 4-Hydroxybutanoate
  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybutanoic acid.

    • Add a large excess of methanol (e.g., 10-20 equivalents, or use as the solvent).

    • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway Reactants 4-Hydroxybutanoic Acid + Methanol Intermediate Protonated Carbonyl Reactants->Intermediate + H⁺ Byproduct gamma-Butyrolactone (GBL) + Water Reactants->Byproduct Intramolecular - H₂O Product Methyl 4-Hydroxybutanoate + Water Intermediate->Product + Methanol - H⁺

Caption: Reaction pathway for the methylation of 4-hydroxybutanoate and a potential side reaction.

experimental_workflow Setup 1. Reaction Setup (4-HBA, Methanol, Acid Catalyst) Reaction 2. Reflux Reaction Setup->Reaction Workup 3. Workup (Neutralization, Extraction) Reaction->Workup Purification 4. Purification (Rotary Evaporation, Chromatography) Workup->Purification Analysis 5. Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: General experimental workflow for the methylation of 4-hydroxybutanoate.

References

Validation & Comparative

A Comparative Analysis for Researchers: Methyl 4-methoxybutanoate vs. Ethyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact reaction outcomes, product purity, and overall efficiency. This guide provides a detailed, objective comparison of Methyl 4-methoxybutanoate and Ethyl 4-methoxybutanoate, two closely related aliphatic esters. By presenting their physicochemical properties, synthesis methodologies, and potential performance differences, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical characteristics of a compound dictate its behavior in various experimental settings. The following table summarizes the key properties of this compound and provides estimated values for Ethyl 4-methoxybutanoate based on general principles of homologous series, where an ethyl ester typically exhibits a higher boiling point and molecular weight than its methyl counterpart.

PropertyThis compoundEthyl 4-methoxybutanoate (Estimated)
Molecular Formula C₆H₁₂O₃[1]C₇H₁₄O₃
Molecular Weight 132.16 g/mol [1]146.18 g/mol
Boiling Point 162-164 °C at 767 mmHg[2]Expected to be higher than the methyl ester
Density 0.969 g/mL at 25 °C[2]Expected to be similar to the methyl ester
Refractive Index n20/D 1.408[2]Expected to be similar to the methyl ester
CAS Number 29006-01-7[1]Not readily available

Performance and Reactivity Comparison

While direct comparative experimental data for these two specific compounds in a drug development context is not abundant in publicly available literature, general principles of organic chemistry allow for an informed comparison of their expected performance.

The primary difference lies in the nature of the ester group: methyl versus ethyl. This seemingly minor variation can influence reactivity, particularly in reactions involving nucleophilic substitution at the carbonyl carbon. The ethyl group is slightly larger and more electron-donating than the methyl group. This can lead to subtle differences in reaction kinetics, with the methyl ester potentially being more susceptible to hydrolysis under certain conditions due to lesser steric hindrance.[3]

In applications such as drug delivery, the lipophilicity of the ester can play a role in formulation and bioavailability. The longer alkyl chain of the ethyl ester imparts a slightly higher lipophilicity compared to the methyl ester. This could be advantageous in scenarios requiring enhanced membrane permeability.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful research. Below are established and proposed synthesis methods for this compound and Ethyl 4-methoxybutanoate.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of γ-butyrolactone with trimethyl orthoformate in the presence of sulfuric acid in methanol.

Materials:

  • γ-butyrolactone

  • Trimethyl orthoformate

  • Concentrated sulfuric acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottomed flask equipped with a condenser and magnetic stirrer, combine γ-butyrolactone, trimethyl orthoformate (1.9 equivalents), and concentrated sulfuric acid (1 mL per 10 mL of γ-butyrolactone) in methanol (4 mL per gram of γ-butyrolactone).

  • Heat the mixture to 60 °C and stir for 26 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the pH is 8.

  • Purify the crude product by distillation under reduced pressure (boiling point: 163-164 °C at 760 Torr) to yield this compound as a colorless oil.

Proposed Synthesis of Ethyl 4-methoxybutanoate via Fischer Esterification

A standard and reliable method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification. This general protocol can be adapted for the synthesis of Ethyl 4-methoxybutanoate from 4-methoxybutanoic acid and ethanol.

Materials:

  • 4-methoxybutanoic acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybutanoic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

  • After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-methoxybutanoate.

  • Further purification can be achieved by distillation under reduced pressure.

Visualizing the Chemistry: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_Methyl_4_methoxybutanoate gamma_butyrolactone γ-Butyrolactone reaction_mixture Reaction at 60°C gamma_butyrolactone->reaction_mixture trimethyl_orthoformate Trimethyl Orthoformate trimethyl_orthoformate->reaction_mixture methanol Methanol methanol->reaction_mixture h2so4 H₂SO₄ (cat.) h2so4->reaction_mixture workup Workup (Evaporation, Extraction) reaction_mixture->workup 26 hours distillation Distillation workup->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Fischer_Esterification carboxylic_acid 4-Methoxybutanoic Acid reflux Reflux carboxylic_acid->reflux alcohol Ethanol alcohol->reflux acid_catalyst H₂SO₄ (cat.) acid_catalyst->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization extraction Extraction neutralization->extraction purification Purification (Distillation) extraction->purification product Ethyl 4-methoxybutanoate purification->product

Caption: Proposed Fischer Esterification for Ethyl 4-methoxybutanoate.

Structural_Comparison cluster_methyl This compound cluster_ethyl Ethyl 4-methoxybutanoate methyl_ester Structure: CH₃O(CH₂)₃COOCH₃ methyl_props Properties: - Lower Molecular Weight - Potentially more reactive - Less lipophilic methyl_ester->methyl_props comparison Comparison ethyl_ester Structure: CH₃O(CH₂)₃COOCH₂CH₃ ethyl_props Properties: - Higher Molecular Weight - Potentially less reactive - More lipophilic ethyl_ester->ethyl_props

Caption: Structural and property differences.

References

A Comparative Guide to the Synthesis of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Methyl 4-methoxybutanoate, a valuable ester in various chemical research and development applications. We will explore an established method and two viable alternative pathways, presenting their respective experimental data, detailed protocols, and visual representations of the synthetic workflows.

Comparison of Synthetic Routes

The synthesis of this compound can be approached from several starting materials. Below is a summary of the key quantitative data for three distinct routes, allowing for a direct comparison of their efficiency and reaction conditions.

Route Starting Material Key Transformation Reagents Reaction Time Temperature Yield (%) Purity (%)
1 γ-ButyrolactoneRing-opening and EtherificationMethanol, Trimethyl orthoformate, H₂SO₄26 hours60 °C80>98 (after distillation)
2 Methyl 4-hydroxybutanoateWilliamson Ether SynthesisSodium Hydride, Methyl IodideNot SpecifiedNot SpecifiedHigh (implied)Not Specified
3 Methyl 4-chlorobutyrateNucleophilic SubstitutionSodium Methoxide5 hours80-115 °CHigh (implied)Not Specified

Synthetic Route Diagrams

The following diagrams illustrate the chemical transformations for each synthetic pathway.

G cluster_0 Route 1: From γ-Butyrolactone A0 γ-Butyrolactone B0 This compound A0->B0 Methanol, Trimethyl orthoformate, H₂SO₄ 60°C, 26h G cluster_1 Route 2: From Methyl 4-hydroxybutanoate A1 Mono-methyl succinate B1 Methyl 4-hydroxybutanoate A1->B1 1. Isobutyl chloroformate, TEA 2. NaBH₄ C1 This compound B1->C1 NaH, Methyl Iodide G cluster_2 Route 3: From Methyl 4-chlorobutyrate A2 γ-Butyrolactone B2 Methyl 4-chlorobutyrate A2->B2 Methanol, PCl₃, ZnCl₂ 50°C, 1.5h C2 This compound B2->C2 Sodium Methoxide 80-115°C, 5h G A Reaction Setup (Flask, Stirrer, Condenser) B Addition of Reagents A->B C Reaction (Heating, Stirring) B->C D Monitoring (TLC) C->D D->C Continue reaction E Work-up (Quenching, Extraction) D->E Reaction complete F Drying and Concentration E->F G Purification (Distillation or Chromatography) F->G H Characterization (NMR, GC-MS) G->H

Pioneering Research: Charting the Unexplored Biological Landscape of Methyl 4-methoxybutanoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the exploration of the biological activities of methyl 4-methoxybutanoate and its analogs. Despite a thorough search of established chemical and biological databases, no published studies detailing the screening of these compounds for any specific biological activity were identified. This presents a unique opportunity for novel research and discovery in the field of medicinal chemistry and drug development.

While the absence of existing data prevents a direct comparison of the biological performance of this compound analogs, this guide will serve as a foundational template for researchers venturing into this uncharted territory. We provide a standardized framework for the systematic screening and evaluation of these novel compounds, including hypothetical data presentation, detailed experimental protocols, and visualizations of potential screening workflows and relevant signaling pathways. This guide is intended to be a valuable resource for scientists at the forefront of discovering the potential therapeutic applications of this unexplored class of molecules.

Hypothetical Comparative Analysis of Biological Activity

Should experimental data become available, a structured comparison is crucial for identifying lead compounds. The following table provides a template for summarizing key quantitative data from initial biological activity screens. For the purpose of illustration, we will consider a hypothetical screen for anticancer activity.

Table 1: Hypothetical Anticancer Activity of this compound Analogs against A549 Lung Cancer Cell Line

Compound IDStructureIC₅₀ (µM)Selectivity Index (SI)Remarks
M4M-001This compound> 100-Parent Compound
M4M-002Analog A15.2 ± 1.83.5Moderate Activity
M4M-003Analog B2.5 ± 0.412.1Potent Activity
M4M-004Analog C55.7 ± 6.31.2Low Activity
DoxorubicinReference Drug0.8 ± 0.120.5Positive Control

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of credible scientific research. Below are standard protocols that could be employed for the initial biological screening of novel compounds like this compound analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human A549 lung cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: A series of concentrations of the test compounds (e.g., from 0.1 to 100 µM) are added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Experimental Workflows and Biological Pathways

Clear visual representations of complex processes are invaluable for communication and understanding in a research context. The following diagrams, generated using Graphviz, illustrate a typical high-throughput screening workflow and a hypothetical signaling pathway that could be investigated.

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A Compound Library (this compound Analogs) B Assay Plate Preparation (96-well plates) A->B C Cell Seeding (e.g., A549 cells) B->C D Compound Addition (Varying Concentrations) C->D E Incubation (48 hours) D->E F Assay Readout (e.g., MTT Assay) E->F G Data Acquisition F->G H Data Analysis (IC50 Calculation) G->H I Hit Identification H->I J Lead Compound I->J Further Studies

Caption: High-Throughput Screening Workflow for Novel Compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Analog Hypothetical Analog Analog->Receptor Inhibition

Caption: Hypothetical MAPK/ERK Signaling Pathway Inhibition.

As research into this compound and its analogs commences, this guide provides a robust framework for the systematic evaluation and clear dissemination of findings. The scientific community eagerly awaits the discoveries that will undoubtedly emerge from the exploration of this novel chemical space.

A Comparative Analysis of Spectroscopic Data for Methyl 4-methoxybutanoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral differentiation of C₅H₁₀O₂ ester isomers.

In the realm of chemical analysis and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic data for Methyl 4-methoxybutanoate and its common isomers, offering a valuable resource for their unambiguous identification. The isomers covered in this comparison include Ethyl 3-methoxypropanoate, Propyl 2-methoxyacetate, Isopropyl 2-methoxyacetate, 2-Methoxyethyl propanoate, and Butyl formate.

Spectroscopic Data Overview

The following tables summarize the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound and its selected isomers. This data, sourced from the Spectral Database for Organic Compounds (SDBS), provides a basis for structural elucidation and differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ ppm)
Compoundδ (ppm) of Protons
This compound 3.67 (s, 3H, -OCH₃), 3.32 (s, 3H, -COOCH₃), 3.42 (t, 2H, -CH₂-O-), 2.45 (t, 2H, -CH₂-COO-), 1.93 (quint, 2H, -CH₂-CH₂-CH₂-)
Ethyl 3-methoxypropanoate 4.14 (q, 2H, -O-CH₂-CH₃), 3.68 (t, 2H, -CH₂-O-), 3.35 (s, 3H, -OCH₃), 2.57 (t, 2H, -CH₂-COO-), 1.25 (t, 3H, -CH₂-CH₃)
Propyl 2-methoxyacetate 4.09 (t, 2H, -O-CH₂-CH₂-CH₃), 3.96 (s, 2H, -O-CH₂-COO-), 3.43 (s, 3H, -OCH₃), 1.68 (sext, 2H, -CH₂-CH₂-CH₃), 0.94 (t, 3H, -CH₂-CH₃)
Isopropyl 2-methoxyacetate 5.05 (sept, 1H, -O-CH-(CH₃)₂), 3.94 (s, 2H, -O-CH₂-COO-), 3.43 (s, 3H, -OCH₃), 1.25 (d, 6H, -CH-(CH₃)₂)
2-Methoxyethyl propanoate 4.22 (t, 2H, -COO-CH₂-), 3.61 (t, 2H, -CH₂-O-), 3.38 (s, 3H, -OCH₃), 2.34 (q, 2H, -CH₂-COO-), 1.14 (t, 3H, -CH₂-CH₃)
Butyl formate 8.05 (s, 1H, -O-CHO), 4.16 (t, 2H, -O-CH₂-), 1.64 (quint, 2H, -CH₂-CH₂-CH₂-), 1.40 (sext, 2H, -CH₂-CH₂-CH₃), 0.93 (t, 3H, -CH₂-CH₃)
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ ppm)
Compoundδ (ppm) of Carbons
This compound 173.9 (-COO-), 71.9 (-CH₂-O-), 58.5 (-OCH₃), 51.5 (-COOCH₃), 30.7 (-CH₂-COO-), 24.5 (-CH₂-CH₂-CH₂-)
Ethyl 3-methoxypropanoate 172.5 (-COO-), 68.3 (-CH₂-O-), 60.5 (-O-CH₂-CH₃), 58.7 (-OCH₃), 34.6 (-CH₂-COO-), 14.2 (-CH₂-CH₃)
Propyl 2-methoxyacetate 170.5 (-COO-), 71.9 (-O-CH₂-COO-), 66.2 (-O-CH₂-CH₂-CH₃), 59.1 (-OCH₃), 22.0 (-CH₂-CH₂-CH₃), 10.4 (-CH₂-CH₃)
Isopropyl 2-methoxyacetate 170.0 (-COO-), 71.9 (-O-CH₂-COO-), 68.8 (-O-CH-(CH₃)₂), 59.1 (-OCH₃), 21.8 (-CH-(CH₃)₂)
2-Methoxyethyl propanoate 174.4 (-COO-), 70.4 (-CH₂-O-), 63.5 (-COO-CH₂-), 59.0 (-OCH₃), 27.6 (-CH₂-COO-), 9.1 (-CH₂-CH₃)
Butyl formate 161.5 (-O-CHO), 64.0 (-O-CH₂-), 30.7 (-CH₂-CH₂-CH₂-), 19.2 (-CH₂-CH₂-CH₃), 13.7 (-CH₂-CH₃)
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
CompoundC=O StretchC-O Stretch
This compound ~1740~1170, ~1110
Ethyl 3-methoxypropanoate ~1739~1178, ~1118
Propyl 2-methoxyacetate ~1751~1198, ~1122
Isopropyl 2-methoxyacetate ~1746~1200, ~1110
2-Methoxyethyl propanoate ~1740~1180, ~1120
Butyl formate ~1726~1178
Table 4: Mass Spectrometry Data (Key Fragment Ions, m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 132101, 74, 59, 45
Ethyl 3-methoxypropanoate 132103, 87, 74, 59, 45
Propyl 2-methoxyacetate 13287, 73, 59, 43
Isopropyl 2-methoxyacetate 13287, 73, 59, 43
2-Methoxyethyl propanoate 13287, 74, 59, 57, 45
Butyl formate 10273, 57, 56, 43, 41

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to acquire the data presented. Specific parameters may vary based on the instrument and sample concentration.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample was dissolved in a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a JEOL FX-90Q or a Bruker AC-200 spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse experiment. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃, δ = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Infrared spectra were recorded on a JASCO FT/IR-410 or a Nicolet 170SX Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectra were recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid samples were introduced into the mass spectrometer via a direct or reservoir inlet system.

  • Instrumentation: Mass spectra were obtained using a JEOL JMS-01SG or a JEOL JMS-700 mass spectrometer.

  • Ionization: Electron Ionization (EI) was used, with an electron energy of 70 eV.

  • Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomers (C5H10O2) cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison This compound This compound NMR NMR (¹H & ¹³C) This compound->NMR IR Infrared (IR) This compound->IR MS Mass Spec. (MS) This compound->MS Ethyl 3-methoxypropanoate Ethyl 3-methoxypropanoate Ethyl 3-methoxypropanoate->NMR Ethyl 3-methoxypropanoate->IR Ethyl 3-methoxypropanoate->MS Propyl 2-methoxyacetate Propyl 2-methoxyacetate Propyl 2-methoxyacetate->NMR Propyl 2-methoxyacetate->IR Propyl 2-methoxyacetate->MS Isopropyl 2-methoxyacetate Isopropyl 2-methoxyacetate Isopropyl 2-methoxyacetate->NMR Isopropyl 2-methoxyacetate->IR Isopropyl 2-methoxyacetate->MS 2-Methoxyethyl propanoate 2-Methoxyethyl propanoate 2-Methoxyethyl propanoate->NMR 2-Methoxyethyl propanoate->IR 2-Methoxyethyl propanoate->MS Butyl formate Butyl formate Butyl formate->NMR Butyl formate->IR Butyl formate->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structural Elucidation Data_Tables->Structure_Elucidation

Caption: Logical workflow for the comparison of spectroscopic data of isomers.

Methoxy-Substituted Esters: A Comparative Guide to In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of methoxy groups to ester compounds has been a focal point in medicinal chemistry for enhancing cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of several methoxy-substituted esters, supported by experimental data from recent studies. It also offers detailed protocols for common cytotoxicity assays to ensure reproducibility and aid in the design of future experiments.

Comparative Anticancer Potency of Methoxy-Substituted Esters

The cytotoxic efficacy of methoxy-substituted esters is typically evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of representative methoxy-substituted esters against various human cancer cell lines.

Compound Name/ClassMethoxy Substitution PatternCancer Cell LineIC50 Value (µg/mL)Reference
4-Allyl-2-methoxyphenyl propionate2-methoxyMCF-70.400[1]
4-Allyl-2-methoxyphenyl butanoate2-methoxyMCF-75.73[1]
4-Allyl-2-methoxyphenyl isobutanoate2-methoxyMCF-71.29[1]
Flavanone-derived γ-oxa-ε-lactone (Compound 2)2'-methoxyCLB-70, CLBL-1, CNK-89, GL-1See reference for details[2][3]
Flavanone-derived γ-oxa-ε-lactone (Compound 3)4'-methoxyCLB-70, CLBL-1, CNK-89, GL-1See reference for details[2][3]
Flavanone-derived γ-oxa-ε-lactone (Compound 4)8-methoxyCLB-70, CLBL-1, CNK-89, GL-1See reference for details[2][3]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m)2,5-dimethoxy and 4-methoxyA549, SK-MEL-147See reference for details[4]
Methoxybenzoyl-aryl-thiazole (Compound 8f)3,4,5-trimethoxyVarious21-71 nM (average 41 nM)[5]
Methoxybenzoyl-aryl-thiazole (Compound 8g)3,5-dimethoxyVarious170-424 nM (average 261 nM)[5]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following are generalized protocols for commonly used cytotoxicity assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted ester for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.[6]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[6]

LDH Cytotoxicity Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cell death by measuring the activity of LDH released from damaged cells.[11][12][13][14]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[12]

  • LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well with the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14]

  • Stop Reaction: Add a stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.[14]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. Below are Graphviz diagrams representing a typical cytotoxicity assay workflow and a simplified signaling pathway that could be influenced by cytotoxic compounds.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment Assay Reagent Addition Assay Reagent Addition Cell Treatment->Assay Reagent Addition Incubation Incubation Assay Reagent Addition->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Result Interpretation Result Interpretation Data Acquisition->Result Interpretation

Caption: Experimental workflow for in vitro cytotoxicity assays.

Signaling_Pathway Methoxy-substituted Ester Methoxy-substituted Ester Cellular Target Cellular Target Methoxy-substituted Ester->Cellular Target Binds to Signaling Cascade Signaling Cascade Cellular Target->Signaling Cascade Activates/Inhibits Apoptosis Apoptosis Signaling Cascade->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Cascade->Cell Cycle Arrest

Caption: Simplified signaling pathway affected by a cytotoxic compound.

References

Comparative Guide to the Antimicrobial Activity of Short-Chain Methoxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of short-chain methoxy esters. Due to a notable lack of specific experimental data in publicly accessible scientific literature for simple short-chain methoxy esters like methyl methoxyacetate and ethyl methoxyacetate, this document focuses on the antimicrobial properties of structurally related short-chain esters and other relevant antimicrobial compounds. This comparative approach aims to provide a foundational understanding and a framework for future research into the antimicrobial potential of short-chain methoxy esters.

Data Presentation: Comparative Antimicrobial Activity

Table 1: Antibacterial Activity of Various Ester Compounds

Compound/ExtractOrganismMIC (µg/mL)MBC (µg/mL)Reference
Methyl CaffeatePseudomonas aeruginosa>1000>1000[1]
Methyl CaffeateProteus vulgaris50-[1]
Methyl CaffeateKlebsiella pneumoniae (ESBL-3971)25-[1]
Ethyl Acetate Extract (Geum urbanum)Staphylococcus aureus (MRSA)39 - 313-[2]
Sophorolipid-butyl esterBacillus cereus12 (µM)-
Sophorolipid-butyl esterBacillus subtilis12 (µM)-
Sophorolipid-butyl esterListeria innocua12 (µM)-
Glucose C10 EsterEscherichia coli O157:H7256-[1]
Glucose C10 EsterStaphylococcus aureus256-[1]
Mannose C10 EsterEscherichia coli O157:H7256-[1]
Lactose biphenylacetateEscherichia coli O157:H7256-[1]

Table 2: Antifungal Activity of Various Ester Compounds

Compound/ExtractOrganismMIC (µg/mL)Reference
Methyl CaffeateCandida albicans>1000[1]
2-alkynoic acid methyl esters (C10-C12)Aspergillus niger, Trichoderma virideHighly Active[3]
Glucose C10 EsterCandida albicans256[1]
Lactose C10 EsterCandida albicans128[1]

Experimental Protocols

The standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent is the broth microdilution method .

Broth Microdilution Assay for MIC and MBC Determination

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the short-chain methoxy esters and comparative agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
  • Microbial Cultures: Pure cultures of the test microorganisms (bacteria or fungi) are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the assay.
  • Growth Media: Sterile broth appropriate for the test microorganisms.

2. Assay Procedure:

  • Serial Dilutions: 100 µL of sterile broth is added to all wells of a 96-well plate. 100 µL of the stock solution of the test compound is added to the first well of each row, and serial two-fold dilutions are performed by transferring 100 µL from one well to the next across the plate.
  • Inoculation: Each well is inoculated with 100 µL of the standardized microbial suspension.
  • Controls:
  • Positive Control: A well containing only the growth medium and the microbial inoculum (no antimicrobial agent).
  • Negative Control: A well containing only the growth medium to check for sterility.
  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

3. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism in the well. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

4. Determination of MBC:

  • To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC) and plated onto an appropriate agar medium.
  • The plates are incubated for 24-48 hours.
  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for MIC and MBC Determination A Prepare Stock Solutions of Test Compounds C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D Add inoculum E Incubate Plates (18-24h) D->E F Determine MIC (Visual/OD Reading) E->F G Subculture from Wells with No Growth F->G Proceed for MBC H Incubate Agar Plates (24-48h) G->H I Determine MBC (Colony Counting) H->I Hypothetical_Antimicrobial_Mechanism Hypothetical Antimicrobial Mechanism of Short-Chain Esters Ester Short-Chain Methoxy Ester Membrane Bacterial Cell Membrane Ester->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Inhibition Inhibition of Cellular Processes (e.g., Respiration) Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

References

Lack of Published Research Hinders Comparative Analysis of Methyl 4-methoxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of research on the structure-activity relationships (SAR) of Methyl 4-methoxybutanoate derivatives. Despite extensive searches for comparative biological activities, quantitative experimental data, and detailed experimental protocols, no specific information detailing the synthesis and biological evaluation of a series of these compounds could be located. Consequently, the construction of a detailed comparative guide as requested is not feasible at this time.

Public chemical databases, such as PubChem, confirm the existence and provide physicochemical properties of this compound and some of its simple derivatives.[1][2] However, these entries lack any associated biological activity data or references to pharmacological studies. The scientific literature does not appear to contain studies that would provide the necessary data to fulfill the requirements of a comparative guide, including quantitative data for activity, detailed experimental methodologies, or established biological pathways.[3]

Searches for the biological activities of "this compound derivatives" and related terms consistently yielded results for compounds with similar naming conventions but fundamentally different core structures.[3] While research exists on the SAR of various methoxy-substituted compounds in different chemical classes, such as cathinones or N-benzimidazole-derived carboxamides, these findings are not applicable to the this compound scaffold.[4][5]

For instance, one document outlines a proposed comparative analysis for 4-Methoxy-3-methylbutan-2-one, a structurally related ketone.[6] However, this guide is presented as a template for future research based on established medicinal chemistry principles, explicitly stating the lack of direct comparative studies in the existing literature.[6] This further highlights the gap in research for this specific class of compounds.

The absence of published data prevents the creation of the requested data tables and visualizations. A foundational requirement for a comparative guide is the availability of quantitative data from standardized assays. Without such data, any comparison would be purely speculative. Similarly, the detailed experimental protocols and signaling pathway diagrams requested cannot be generated without specific biological targets and experimental contexts, which are currently unreported for this compound derivatives.

This gap in the scientific record suggests that the biological activities of this compound derivatives represent a novel and unexplored area for investigation within medicinal chemistry and drug discovery.[3] Future research in this area would be necessary to generate the data required for a comprehensive structure-activity relationship analysis.

References

A Comparative Guide to the Spectroscopic Validation of Methyl 4-methoxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of methyl 4-methoxybutanoate synthesis. It includes detailed experimental protocols for two common synthetic routes and presents a comparative analysis of the spectroscopic characteristics of the final product against its precursors using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

Two prevalent methods for the synthesis of this compound are the Fischer esterification of 4-methoxybutanoic acid and the acid-catalyzed ring-opening of γ-butyrolactone in methanol.

Experimental Protocol 1: Fischer Esterification of 4-methoxybutanoic acid

This method involves the reaction of 4-methoxybutanoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Materials:

  • 4-methoxybutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybutanoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation to yield pure this compound.

Experimental Protocol 2: Synthesis from γ-Butyrolactone

This alternative route utilizes the acid-catalyzed ring-opening of γ-butyrolactone with methanol.[1]

Materials:

  • γ-Butyrolactone

  • Methanol

  • Concentrated sulfuric acid

  • Trimethyl orthoformate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottomed flask equipped with a condenser and a magnetic stirrer, mix γ-butyrolactone, trimethyl orthoformate, and a catalytic amount of concentrated sulfuric acid in methanol.[1]

  • Heat the mixture at 60 °C with stirring for approximately 26 hours.[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, remove the solvent by evaporation under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.[1]

  • The crude product can be purified by distillation under reduced pressure to yield colorless this compound.[1]

Spectroscopic Validation Workflow

The successful synthesis of this compound is confirmed by a suite of spectroscopic techniques. The following diagram illustrates the general workflow for synthesis and validation.

G cluster_synthesis Synthesis Routes cluster_validation Spectroscopic Validation Start_Fischer 4-Methoxybutanoic Acid + Methanol Product_Fischer This compound Start_Fischer->Product_Fischer H₂SO₄, Reflux Start_Lactone γ-Butyrolactone + Methanol Product_Lactone This compound Start_Lactone->Product_Lactone H₂SO₄, 60°C HNMR ¹H NMR Product_Fischer->HNMR CNMR ¹³C NMR Product_Fischer->CNMR IR IR Spectroscopy Product_Fischer->IR MS Mass Spectrometry Product_Fischer->MS Product_Lactone->HNMR Product_Lactone->CNMR Product_Lactone->IR Product_Lactone->MS Data_Analysis Comparative Data Analysis MS->Data_Analysis

Synthesis and validation workflow for this compound.

Comparative Spectroscopic Data

The following tables provide a detailed comparison of the spectroscopic data for this compound and its precursors. Successful synthesis is confirmed when the spectra of the product match the reference data for this compound and are distinct from the starting materials.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 3.67s3H-COOCH₃
3.42t2H-CH₂-O-
3.32s3H-OCH₃
2.39t2H-CH₂-COO-
1.95p2H-CH₂-CH₂-CH₂-
4-Methoxybutanoic Acid 11.2 (approx.)br s1H-COOH
3.45t2H-CH₂-O-
3.34s3H-OCH₃
2.48t2H-CH₂-COO-
1.97p2H-CH₂-CH₂-CH₂-
γ-Butyrolactone 4.33t2H-O-CH₂-
2.47t2H-CH₂-COO-
2.28p2H-CH₂-CH₂-CH₂-

Key Differentiation Points: The appearance of a singlet at ~3.67 ppm corresponding to the methyl ester protons (-COOCH₃) and the disappearance of the broad carboxylic acid proton signal (around 11-12 ppm) are key indicators of successful Fischer esterification. When starting from γ-butyrolactone, the characteristic downfield triplet at ~4.33 ppm is replaced by the signals of the methoxy and methyl ester groups.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 173.8C=O
71.8-CH₂-O-
58.6-OCH₃
51.5-COOCH₃
30.7-CH₂-COO-
24.5-CH₂-CH₂-CH₂-
4-Methoxybutanoic Acid 179.5C=O
71.5-CH₂-O-
58.7-OCH₃
30.5-CH₂-COO-
24.3-CH₂-CH₂-CH₂-
γ-Butyrolactone 177.9C=O
68.7-O-CH₂-
28.0-CH₂-COO-
22.2-CH₂-CH₂-CH₂-

Key Differentiation Points: The carbonyl carbon signal in the product ester appears at a slightly higher field (~174 ppm) compared to the carboxylic acid (~180 ppm). The appearance of the methyl ester carbon at ~51.5 ppm is a definitive marker for the product. For the lactone starting material, the carbonyl signal is also distinct, and it lacks the signals for the two methoxy groups present in the product.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundWavenumber (cm⁻¹)Functional Group
This compound 2950-2850C-H stretch (alkane)
1740C=O stretch (ester)
1170C-O stretch (ester)
1120C-O stretch (ether)
4-Methoxybutanoic Acid 3300-2500 (broad)O-H stretch (carboxylic acid)
2950-2850C-H stretch (alkane)
1710C=O stretch (carboxylic acid)
1120C-O stretch (ether)
γ-Butyrolactone 2950-2850C-H stretch (alkane)
1770C=O stretch (lactone, strained ring)
1180C-O stretch

Key Differentiation Points: The most significant change upon successful esterification is the disappearance of the very broad O-H stretch of the carboxylic acid and the shift of the carbonyl absorption from ~1710 cm⁻¹ to the characteristic ester carbonyl stretch at ~1740 cm⁻¹. When starting from γ-butyrolactone, the high-frequency carbonyl stretch of the strained lactone ring (~1770 cm⁻¹) shifts to a lower frequency typical for an acyclic ester.

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments (m/z) and Assignments
This compound 132101 ([M-OCH₃]⁺), 74 ([CH₃O(CH₂)₃]⁺), 59 ([COOCH₃]⁺), 45 ([CH₂OCH₃]⁺)
4-Methoxybutanoic Acid 118101 ([M-OH]⁺), 73 ([M-COOH]⁺), 45 ([CH₂OCH₃]⁺)
γ-Butyrolactone 8656 ([M-CH₂O]⁺), 42 ([C₃H₆]⁺)

Key Differentiation Points: The molecular ion peak will confirm the molecular weight of the synthesized product (132 g/mol ). The fragmentation pattern of the product is distinct from the starting materials. For instance, the presence of a peak at m/z 59, corresponding to the methoxycarbonyl fragment, is a strong indicator of the methyl ester. The base peak for this compound is often observed at m/z 45.[1]

Conclusion

The synthesis of this compound can be reliably achieved through either Fischer esterification of 4-methoxybutanoic acid or the ring-opening of γ-butyrolactone. The validation of the final product is unequivocally accomplished through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By comparing the spectroscopic data of the reaction product with that of the starting materials and known reference spectra, researchers can confidently confirm the identity and purity of the synthesized this compound. The key diagnostic signals in each spectroscopic method, as highlighted in this guide, provide clear and objective evidence of a successful transformation.

References

A Comparative Guide to the Purification of Methyl 4-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides an objective comparison of common laboratory techniques for the purification of Methyl 4-methoxybutanoate, a valuable ester in organic synthesis. The performance of fractional distillation, silica gel column chromatography, and liquid-liquid extraction is benchmarked, with supporting experimental data and detailed methodologies.

Comparison of Purification Techniques

The selection of a purification method depends on the initial purity of the crude product, the desired final purity, the scale of the purification, and the nature of the impurities. Below is a summary of the expected performance of each technique for the purification of this compound.

TechniquePrinciple of SeparationTypical Purity AchievedExpected Recovery YieldKey AdvantagesKey Disadvantages
Fractional Distillation Differences in boiling points> 99.5%70-85%Scalable, effective for removing non-volatile and significantly lower/higher boiling point impurities.Ineffective for separating impurities with close boiling points; potential for thermal degradation of the product.
Silica Gel Column Chromatography Differential adsorption to a solid stationary phase> 98%60-80%Highly effective for removing polar impurities and compounds with similar boiling points.Can be time-consuming and requires significant solvent usage; not ideal for very large scales.
Liquid-Liquid Extraction Differential solubility in immiscible liquids~95% (as a work-up step)> 90% (for the extraction step)Simple, rapid, and efficient for removing water-soluble impurities (acids, bases, salts).Low selectivity for separating structurally similar organic impurities.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed for a laboratory scale and may require optimization based on the specific impurity profile of the crude this compound.

Fractional Distillation

Fractional distillation is a highly effective method for purifying liquids, especially when separating components with close boiling points. Given that this compound has a boiling point of 162-164 °C at atmospheric pressure, this technique is well-suited for its final purification, particularly after an initial extractive work-up.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux column (at least 20 cm in length), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

  • Sample Charging: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation: Begin heating the flask gently using a heating mantle. As the mixture boils, observe the vapor rising slowly up the column. Adjust the heating to maintain a slow and steady distillation rate of approximately 1-2 drops per second.

  • Fraction Collection:

    • Collect a small forerun fraction, which may contain lower-boiling impurities.

    • Once the temperature stabilizes at the boiling point of this compound (162-164 °C at 760 mmHg, can be adjusted for vacuum distillation), collect the main fraction in a clean, pre-weighed receiving flask.

  • Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis: Analyze the collected main fraction for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity. It is particularly useful for removing impurities that have similar boiling points to the desired product but different polarities.

Protocol:

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for esters is a mixture of hexane and ethyl acetate. For this compound, a gradient from 95:5 to 80:20 hexane:ethyl acetate is a reasonable starting point.

  • Column Packing (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Use approximately 40-50 g of silica gel per gram of crude product.

    • Pour the slurry into a chromatography column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Analysis: Assess the purity of the final product by GC-MS or NMR.

Liquid-Liquid Extraction

Liquid-liquid extraction is an essential work-up step to remove water-soluble impurities, such as remaining acids or bases from the synthesis. A synthesis of this compound from γ-butyrolactone reports a purification step that includes washing with a saturated sodium bicarbonate solution followed by distillation, with an overall yield of 80%[1].

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.

  • Aqueous Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any unreacted acidic starting materials or byproducts.

    • Stopper the funnel, invert it, and vent frequently to release any pressure buildup from gas evolution.

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with saturated NaHCO₃ solution.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound, which can then be further purified by distillation or chromatography.

Purity Analysis

The purity of the collected fractions should be determined using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds like this compound and for identifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the purified product and can also be used to determine purity by integrating the signals of the product against those of known impurities or an internal standard.

Workflow and Logic Diagrams

To visualize the purification processes and their logical relationships, the following diagrams are provided.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis crude_product Crude Methyl 4-methoxybutanoate lle Liquid-Liquid Extraction (Aqueous Wash) crude_product->lle Initial Cleanup distillation Fractional Distillation lle->distillation Further Purification chromatography Column Chromatography lle->chromatography Alternative Purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis

Caption: General purification workflow for this compound.

Decision_Tree start Crude Product q1 High boiling point or non-volatile impurities? start->q1 distillation Fractional Distillation q1->distillation Yes q2 Polar impurities or isomers present? q1->q2 No final_product Purified Product distillation->final_product chromatography Column Chromatography q2->chromatography Yes lle Liquid-Liquid Extraction (as a preliminary step) q2->lle No chromatography->final_product lle->final_product

Caption: Decision tree for selecting a purification technique.

References

Safety Operating Guide

Proper Disposal of Methyl 4-methoxybutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Methyl 4-methoxybutanoate, ensuring operational safety and regulatory compliance.

This compound is classified as a flammable liquid, necessitating careful handling and disposal to mitigate risks.[1] Adherence to established protocols is crucial for the safety of laboratory personnel and the protection of the environment.

Key Safety and Physical Data

A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
Boiling Point 162-164 °C at 767 mmHgSigma-Aldrich, ChemicalBook[2]
Density 0.969 g/mL at 25 °CSigma-Aldrich, ChemicalBook[2]
Flash Point 54 °C (129.2 °F) - closed cupSigma-Aldrich
Refractive Index n20/D 1.408Sigma-Aldrich
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE TypeSpecification
Eye Protection Eyeshields, Faceshields
Hand Protection Gloves
Respiratory Protection Type ABEK (EN14387) respirator filter

This information is based on the Safety Data Sheet provided by Sigma-Aldrich.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its safe disposal.

Waste Collection
  • Container: Collect waste this compound in a designated, chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.

Labeling
  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable liquid).[1]

Storage
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.

  • Ignition Sources: The storage area must be free of ignition sources such as open flames, sparks, and hot surfaces.

  • Secondary Containment: It is best practice to store the container in a secondary containment unit to prevent the spread of material in case of a leak.

Disposal
  • Professional Removal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal company.[3]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[3][4] This can lead to environmental contamination and potential violations of regulations.

Spill Management
  • Immediate Actions: In the event of a spill, evacuate the immediate area and eliminate all sources of ignition.[5]

  • Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[5]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Large Spills: For large spills, contact your EHS office immediately for assistance.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal collect 1. Collect Waste in Designated Container start->collect spill Spill Occurs start->spill label 2. Label Container Clearly: 'Hazardous Waste' 'this compound' 'Flammable' collect->label collect->spill store 3. Store in Cool, Dry, Well-Ventilated Area (Away from Ignition Sources) label->store label->spill contact_ehs 4. Contact EHS for Waste Pickup store->contact_ehs store->spill end End: Proper Disposal contact_ehs->end spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Eliminate Ignition Sources - Contain with Inert Material - Collect for Disposal spill->spill_procedure Yes spill_procedure->store

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.